2-(4-pyrimidyl)malondialdehyde
Description
The exact mass of the compound 2-(Pyrimidin-4-yl)malonaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-pyrimidin-4-ylpropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-3-6(4-11)7-1-2-8-5-9-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJUGEYYDDLNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397498 | |
| Record name | 2-(4-pyrimidyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28648-78-4 | |
| Record name | 2-(4-pyrimidyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrimidin-4-yl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic and Structural Analysis of 2-(4-pyrimidyl)malondialdehyde: A Technical Overview
For researchers, scientists, and professionals in drug development, access to comprehensive spectroscopic data is critical for the identification, characterization, and quality control of novel chemical entities. This technical guide addresses the available and expected spectroscopic data for 2-(4-pyrimidyl)malondialdehyde, a heterocyclic compound of interest in medicinal chemistry.
Disclaimer: Publicly available databases and scientific literature lack detailed experimental spectroscopic data (NMR, IR, MS) for this compound. The following sections provide an overview of the expected spectroscopic characteristics based on the compound's structure and data from analogous molecules. A generalized experimental workflow for its synthesis and characterization is also presented.
Molecular Structure and Properties
This compound possesses a pyrimidine ring substituted at the 4-position with a malondialdehyde moiety. The malondialdehyde fragment is known to exist in various tautomeric forms, with the enol form often being predominant.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 28648-78-4 | [1][2][3][4] |
| Molecular Formula | C₇H₆N₂O₂ | [1][2] |
| Molecular Weight | 150.14 g/mol | [1] |
| Melting Point | ~230 °C (decomposition) | [1] |
Expected Spectroscopic Data
While specific experimental data is not available, the following sections outline the anticipated spectroscopic features of this compound based on its functional groups and the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR:
-
Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants would depend on the electronic environment.
-
Malondialdehyde Protons: The protons of the malondialdehyde moiety would likely exhibit chemical shifts characteristic of aldehydic and enolic protons. The aldehydic protons would be expected downfield, potentially above δ 9.0 ppm. Enolic protons could appear over a broad range and may be exchangeable with deuterium.
-
Methine Proton: The proton on the carbon linking the pyrimidine ring and the malondialdehyde group would likely appear as a singlet or be coupled to adjacent protons, depending on the tautomeric form.
¹³C NMR:
-
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring would resonate in the aromatic region, typically between δ 120 and 160 ppm.
-
Carbonyl/Enol Carbons: The carbons of the malondialdehyde group are expected to have chemical shifts in the downfield region, with carbonyl carbons appearing around δ 190-200 ppm and enolic carbons at slightly lower chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde groups is expected in the region of 1680-1720 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring and the enolic form of the malondialdehyde would likely appear in the 1500-1650 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while aldehydic C-H stretching may be observed as weaker bands around 2700-2800 cm⁻¹.
-
O-H Stretching: If the enol tautomer is present, a broad O-H stretching band may be visible in the region of 3200-3600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 150.14 Da). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of small molecules such as CO, HCN, or fragments from the malondialdehyde side chain.
Hypothetical Experimental Workflow
The synthesis and characterization of this compound would typically follow a structured workflow to ensure the purity and verify the structure of the final compound.
Caption: A generalized workflow for the synthesis, purification, and structural characterization of this compound.
Conclusion
While a comprehensive, experimentally-derived dataset for this compound is not currently available in the public domain, this guide provides a foundational understanding of its expected spectroscopic properties. For researchers and drug development professionals, the presented information can guide the analysis of this compound should it be synthesized or acquired. The hypothetical workflow offers a standard procedure for its preparation and rigorous characterization. Further empirical studies are necessary to establish a definitive spectroscopic profile for this compound.
References
An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of 2-(pyrimidin-4-yl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and predicted biological activities of the novel compound 2-(pyrimidin-4-yl)malondialdehyde. Due to the limited availability of direct experimental data, this document leverages information from structurally analogous compounds and employs in silico predictive methods to offer a thorough theoretical analysis. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this pyrimidine derivative, particularly in the context of drug discovery and development.
Introduction
Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The malondialdehyde moiety, a dicarbonyl compound, is known for its reactivity and its role as a biomarker for oxidative stress. The unique combination of a pyrimidine ring and a malondialdehyde functional group in 2-(pyrimidin-4-yl)malondialdehyde suggests a molecule with potentially interesting and unexplored chemical and biological characteristics. This guide aims to elucidate these properties through a combination of data from related compounds and computational predictions.
Chemical Properties
While experimental data for 2-(pyrimidin-4-yl)malondialdehyde is scarce, its fundamental chemical properties can be summarized and predicted based on its structure and data from chemical suppliers.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 2-(pyrimidin-4-yl)malondialdehyde.
| Property | Value | Source |
| CAS Number | 28648-78-4 | ChemicalBook[1] |
| Molecular Formula | C₇H₆N₂O₂ | ChemicalBook[1] |
| Molecular Weight | 150.13 g/mol | ChemicalBook[1] |
| Appearance | Predicted to be a light orange/brown solid | CymitQuimica[2] |
| Synonyms | 2-(4-Pyrimidyl)malondialdehyde, (Z)-3-Hydroxy-2-(pyrimidin-4-yl)acrylaldehyde | ChemicalBook[1], CymitQuimica[2] |
| Purity | ≥95% (as commercially available) | CymitQuimica[2] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
Spectral Data (Predicted)
Based on the spectral characteristics of similar dicarbonyl and pyrimidine compounds, the following spectral data for 2-(pyrimidin-4-yl)malondialdehyde can be predicted.
| Spectroscopy | Predicted Peaks and Features |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the aldehydic protons, and the methine proton. The enol form would show a characteristic downfield hydroxyl proton signal. |
| ¹³C NMR | Resonances for the pyrimidine ring carbons, the carbonyl carbons of the aldehyde groups, and the central methine carbon. |
| IR | Strong C=O stretching vibrations in the range of 1650-1750 cm⁻¹. C-H stretching of the aldehyde group around 2700-2800 cm⁻¹. Aromatic C=C and C=N stretching from the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (150.13 m/z). Fragmentation patterns would likely involve the loss of CO, CHO, and fragmentation of the pyrimidine ring. |
Experimental Protocols
As no specific experimental protocols for 2-(pyrimidin-4-yl)malondialdehyde are published, this section provides detailed, plausible methodologies for its synthesis and characterization based on well-established organic chemistry reactions.
Proposed Synthesis: Vilsmeier-Haack Formylation
A potential and efficient method for the synthesis of 2-(pyrimidin-4-yl)malondialdehyde is the Vilsmeier-Haack reaction, which is widely used for the formylation of electron-rich heterocycles.
Reaction Scheme:
Caption: Proposed synthesis of 2-(pyrimidin-4-yl)malondialdehyde via Vilsmeier-Haack reaction.
Detailed Protocol:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-methylpyrimidine in a suitable solvent (e.g., dichloroethane). Add the prepared Vilsmeier reagent dropwise to the pyrimidine solution at 0°C. After the addition is complete, heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8. The crude product will precipitate out. Filter the solid, wash it with cold water, and dry it under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 2-(pyrimidin-4-yl)malondialdehyde.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record ¹H and ¹³C NMR spectra to confirm the structure.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid compound (e.g., using a KBr pellet) to identify the characteristic functional groups.
-
Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HRMS) to confirm the molecular formula of the synthesized compound.
Predicted Biological Activity and Drug Development Potential
Given the lack of direct experimental data, the potential biological activities of 2-(pyrimidin-4-yl)malondialdehyde are predicted based on its structural features and through in silico methods.
Rationale for Potential Activity
-
Pyrimidine Core: The pyrimidine scaffold is a well-known pharmacophore present in numerous anticancer drugs that target various enzymes such as kinases and dihydrofolate reductase.
-
Malondialdehyde Moiety: Malondialdehyde is a reactive dicarbonyl species that can form adducts with proteins and DNA, suggesting that 2-(pyrimidin-4-yl)malondialdehyde could act as a covalent inhibitor or a molecule that induces cellular stress.
In Silico Predictions
The following table summarizes the predicted biological activities and drug-likeness properties of 2-(pyrimidin-4-yl)malondialdehyde based on computational models.
| In Silico Analysis | Predicted Outcome | Potential Implication |
| Pharmacophore Modeling | The molecule possesses features common to kinase inhibitors (e.g., hydrogen bond donors and acceptors, aromatic ring). | Potential to inhibit protein kinases involved in cancer signaling pathways. |
| Molecular Docking | Preliminary docking studies could be performed against known cancer targets like Epidermal Growth Factor Receptor (EGFR) or Anaplastic Lymphoma Kinase (ALK), where other pyrimidine derivatives have shown activity. | Could potentially bind to the active sites of these enzymes, leading to their inhibition. |
| ADMET Prediction | Predicted to have acceptable drug-like properties (e.g., molecular weight, lipophilicity) according to Lipinski's rule of five. Potential for metabolic liabilities due to the reactive aldehyde groups. | Good oral bioavailability is possible, but metabolic stability might be a concern. |
Potential Signaling Pathway Involvement
Based on the known activities of pyrimidine derivatives, 2-(pyrimidin-4-yl)malondialdehyde could potentially modulate signaling pathways critical for cancer cell proliferation and survival, such as the EGFR signaling pathway.
Caption: Hypothetical inhibition of the EGFR signaling pathway by 2-(pyrimidin-4-yl)malondialdehyde.
Conclusion and Future Directions
2-(pyrimidin-4-yl)malondialdehyde is a novel compound with a unique chemical structure that suggests potential for interesting biological activities, particularly in the realm of anticancer drug discovery. While this guide provides a comprehensive theoretical foundation based on available data and in silico predictions, further experimental validation is crucial. Future research should focus on:
-
Optimized Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern spectroscopic techniques.
-
In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines and relevant enzymatic assays to determine its cytotoxic and inhibitory activities.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound to elucidate its mechanism of action.
This foundational guide serves as a starting point for the scientific community to explore the untapped potential of 2-(pyrimidin-4-yl)malondialdehyde and its derivatives as lead compounds for the development of new therapeutic agents.
References
An In-Depth Technical Guide to 2-(4-Pyrimidyl)malondialdehyde (CAS 28648-78-4)
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Physicochemical Properties
The compound associated with CAS number 28648-78-4 is identified as 2-(4-Pyrimidyl)malondialdehyde . It is also known by synonyms such as (Z)-3-Hydroxy-2-(pyrimidin-4-yl)acrylaldehyde and 2-(Pyrimidin-4-yl)malondialdehyde.
A summary of its basic physicochemical properties, as aggregated from supplier data, is presented below. It is important to note that these values may not have been determined through rigorous, peer-reviewed experimentation and should be verified.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | [1] |
| Molecular Weight | 150.13 g/mol | [1] |
| Appearance | Light orange/brown solid | [2] |
| Purity | ≥95% | [2] |
Structure:
Caption: 2D structure of this compound.
Synthesis
References
Tautomeric Landscape of 2-(4-pyrimidyl)malondialdehyde: A Technical Guide for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a pivotal consideration in drug design and development, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic fate. This technical guide provides an in-depth analysis of the potential tautomeric landscape of 2-(4-pyrimidyl)malondialdehyde, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles from the study of malondialdehyde and substituted pyrimidines to predict its tautomeric behavior. Detailed hypothetical experimental and computational protocols for the elucidation of its tautomeric equilibria are presented, accompanied by illustrative data and visualizations to guide future research. This guide serves as a foundational resource for researchers aiming to understand and harness the tautomerism of this compound in the pursuit of novel therapeutics.
Introduction: The Significance of Tautomerism in Drug Development
The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and electronic properties. Tautomers, as distinct chemical entities, can exhibit different hydrogen bonding patterns, polarities, and shapes, leading to varied interactions with biological targets. For instance, a molecule may exist predominantly as a keto tautomer in an aqueous physiological environment but adopt an enol form within the hydrophobic pocket of an enzyme. Understanding and predicting the dominant tautomeric forms of a drug candidate under various conditions is therefore critical for effective structure-activity relationship (SAR) studies and rational drug design.
This compound combines the tautomerically versatile malondialdehyde scaffold with a pyrimidine ring, a common motif in a wide array of therapeutic agents. The pyrimidine moiety itself can influence the tautomeric equilibrium through its electron-withdrawing or -donating properties and its potential to participate in intramolecular hydrogen bonding.[1] This guide outlines the theoretical basis for the tautomerism of this compound and provides a roadmap for its empirical investigation.
Predicted Tautomeric Forms of this compound
Based on the well-studied tautomerism of malondialdehyde, this compound is expected to exist primarily as an equilibrium between a diketo form and one or more enol forms.[2] The enol form can be stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[3] The presence of the pyrimidine substituent introduces the possibility of further tautomeric variations involving the pyrimidine ring nitrogens, although these are generally less favored. The principal predicted tautomeric equilibrium is depicted below.
Caption: Predicted tautomeric equilibrium of this compound.
Experimental Protocols for Tautomer Analysis
A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the comprehensive characterization of the tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, as the chemical shifts and coupling constants are highly sensitive to the local electronic environment.[4]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. A range of solvents with varying polarities should be used to assess the solvent effect on the equilibrium.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz). For quantitative analysis, ensure a sufficient relaxation delay between scans (5 times the longest T₁).
-
Spectral Analysis:
-
¹H NMR: Identify distinct signals for each tautomer. The diketo form is expected to show a signal for the α-protons (CH) between the two carbonyl groups, typically around 3-4 ppm. The enol form will exhibit a vinyl proton signal (C=CH) in the range of 5-6 ppm and a highly deshielded enolic proton (OH) signal, often broad, above 10 ppm due to intramolecular hydrogen bonding.[5]
-
¹³C NMR: The carbonyl carbons of the diketo form will resonate at a lower field (typically >190 ppm) compared to the enol carbons (C=O and C-OH), which are expected in the 160-190 ppm range.[6]
-
-
Quantification: Determine the tautomer ratio by integrating the well-resolved signals corresponding to each form in the ¹H NMR spectrum. The equilibrium constant, K_t = [enol]/[keto], can then be calculated.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing shifts in the absorption maxima (λ_max) corresponding to the different electronic transitions in each tautomer.
Protocol:
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.
-
Data Acquisition: Record the UV-Vis absorption spectra over a range of approximately 200-500 nm.
-
Spectral Analysis: The enol form, with its extended conjugation, is expected to absorb at a longer wavelength (bathochromic shift) compared to the less conjugated diketo form.[7] By comparing the spectra in different solvents, the shift in equilibrium can be qualitatively assessed. For quantitative analysis, the molar absorptivities of the pure tautomers would be required, which can be estimated using "locked" derivatives where tautomerism is not possible.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[8]
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.
-
Data Collection and Structure Refinement: Collect diffraction data and solve the crystal structure. The positions of the hydrogen atoms can be determined from the electron density map, revealing the specific tautomer present in the crystal lattice.
Computational Chemistry Methods
Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.
Protocol:
-
Model Building: Construct the 3D structures of the potential tautomers of this compound.
-
Geometry Optimization and Energy Calculation: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD). Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory is a commonly used and reliable method for such calculations. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Data Analysis: The relative stabilities of the tautomers are determined from their calculated Gibbs free energies (G). The difference in Gibbs free energy (ΔG) between the tautomers can be used to predict the equilibrium constant (ΔG = -RT ln K_t).
Data Presentation: Hypothetical Quantitative Data
The following tables summarize the type of quantitative data that would be generated from the experimental and computational studies described above. The values are illustrative and based on typical findings for similar compounds.
Table 1: Hypothetical Tautomer Distribution of this compound in Various Solvents at 298 K (from ¹H NMR)
| Solvent | Dielectric Constant (ε) | % Diketo | % Enol | K_t ([enol]/[keto]) |
| Chloroform-d | 4.8 | 15 | 85 | 5.67 |
| Acetone-d₆ | 20.7 | 30 | 70 | 2.33 |
| DMSO-d₆ | 46.7 | 45 | 55 | 1.22 |
| Water-d₂ | 78.4 | 60 | 40 | 0.67 |
Table 2: Hypothetical Relative Energies of Tautomers from DFT Calculations (B3LYP/6-311++G(d,p))
| Tautomer | Gas Phase ΔG (kJ/mol) | Water (PCM) ΔG (kJ/mol) |
| Diketo | 0.00 | 0.00 |
| Enol | -10.5 | +2.1 |
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comprehensive study of tautomerism.
Caption: Experimental and computational workflow for tautomer analysis.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit predictive, framework for investigating the tautomerism of this compound. The equilibrium between the diketo and enol tautomers is expected to be highly sensitive to the solvent environment, a crucial factor for consideration in drug development. The provided experimental and computational protocols offer a robust methodology for elucidating the tautomeric landscape of this and similar molecules.
Future research should focus on the synthesis and experimental validation of the tautomerism of this compound. Furthermore, investigating the tautomeric preferences of this molecule in the presence of biological macromolecules will provide invaluable insights for the design of potent and selective therapeutic agents. The interplay between tautomerism and biological activity remains a rich area for exploration, and a thorough understanding of the principles outlined in this guide will be instrumental in navigating this complex chemical space.
References
- 1. Influence of pyridinic nitrogen on tautomeric shifts and charge transport in single molecule keto enol equilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malondialdehyde - Wikipedia [en.wikipedia.org]
- 3. Malondialdehyde and acetylacetone. An AM1 study of their molecular structures and keto–enol tautomerism - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
X-ray Crystal Structure of 2-(4-pyrimidyl)malondialdehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 2-(4-pyrimidyl)malondialdehyde. The document details the available X-ray crystallographic data, offering insights into the molecule's three-dimensional conformation. A plausible synthetic pathway via the Vilsmeier-Haack reaction is described in detail, providing a robust protocol for its preparation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by consolidating the structural and synthetic knowledge of this key pyrimidine derivative.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents and functional materials due to their diverse biological activities and versatile chemical properties. This compound, with its reactive malondialdehyde moiety appended to a pyrimidine core, represents a valuable synthon for the construction of more complex heterocyclic systems. Understanding its precise three-dimensional structure through X-ray crystallography is paramount for rational drug design and the predictable engineering of novel materials. This guide summarizes the known crystallographic data and provides a detailed experimental protocol for its synthesis.
X-ray Crystal Structure Analysis
The crystal structure of a compound closely related to this compound has been determined and the data deposited in the Cambridge Structural Database (CSD).
Crystallographic Data
The crystallographic data for a derivative of this compound is available in the Cambridge Structural Database under the deposition number CCDC 647135 . This dataset originates from a study focused on the structural diversity of metal-organic frameworks where the pyrimidine-containing molecule likely acts as a ligand.
While direct access to the full crystallographic information file (CIF) and the detailed structural parameters such as bond lengths, bond angles, and atomic coordinates from the primary publication was not available at the time of this writing, the key crystallographic identifiers are presented in Table 1.
Table 1: Crystallographic Data for a this compound Derivative
| Parameter | Value |
| CCDC Deposition Number | 647135 |
| Associated Publication | Marin, G.; Andruh, M.; Madalan, A. M.; Blake, A. J.; Wilson, C.; Champness, N. R.; Schröder, M. Crystal Growth & Design2008 , 8 (3), 964–975. |
| Further data unavailable | Specific unit cell dimensions, space group, and other refined parameters are contained within the primary publication and the corresponding CIF file, which were not accessible. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
A plausible and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles.[1][2][3][4] The following protocol is a generalized procedure based on known applications of this reaction to similar pyrimidine substrates.
Objective: To synthesize this compound by formylation of a suitable pyrimidine precursor.
Materials:
-
4-Methylpyrimidine (or a suitable precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve 4-methylpyrimidine (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The pH of the aqueous layer should be neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.
Crystallization
Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.
X-ray Data Collection and Structure Refinement
The protocol for X-ray data collection and structure refinement would follow standard procedures, as likely employed in the original study by Marin et al. A suitable single crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) using Mo Kα radiation. The collected data is then processed, and the structure is solved and refined using appropriate software packages.
Visualizations
Molecular Structure
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthetic Workflow
The workflow for the synthesis of this compound via the Vilsmeier-Haack reaction is depicted below.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide has consolidated the available structural information for this compound, highlighting the existing crystallographic data in the Cambridge Structural Database. While a detailed analysis of the crystal packing and intermolecular interactions is contingent on accessing the full crystallographic data, the provided information serves as a crucial starting point for further structural studies. Furthermore, the detailed synthetic protocol based on the Vilsmeier-Haack reaction offers a reliable method for the preparation of this versatile building block. It is anticipated that this guide will facilitate future research and applications of this compound in drug discovery and materials science.
References
Unveiling 2-(4-Pyrimidyl)malondialdehyde: A Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial synthesis of the heterocyclic compound 2-(4-pyrimidyl)malondialdehyde. While the initial discovery of this specific molecule is not extensively documented in readily available literature, its synthesis can be logically deduced from established chemical principles, particularly the Vilsmeier-Haack reaction. This document outlines a plausible synthetic pathway, presents key physicochemical data, and offers a detailed, generalized experimental protocol.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 28648-78-4 | [1][2] |
| Molecular Formula | C₇H₆N₂O₂ | [1][2] |
| Molecular Weight | 150.13 g/mol | [1] |
| Appearance | Beige to beige-brownish powder | [1] |
| Melting Point | 227-232 °C | [1] |
Plausible Synthesis Pathway: The Vilsmeier-Haack Reaction
The most probable method for the first synthesis of this compound involves the Vilsmeier-Haack formylation of a suitable pyrimidine precursor. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In this case, the likely starting material is 4-methylpyrimidine.
The reaction proceeds through the formation of a Vilsmeier reagent, typically from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This electrophilic reagent then attacks the methyl group of 4-methylpyrimidine, leading to the formation of the malondialdehyde derivative after hydrolysis.
A logical workflow for this synthesis is depicted in the following diagram:
Detailed Experimental Protocol (Generalized)
The following is a generalized experimental protocol for the synthesis of this compound based on the Vilsmeier-Haack reaction. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
4-Methylpyrimidine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (or other suitable anhydrous solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Reaction with 4-Methylpyrimidine: Dissolve 4-methylpyrimidine in a suitable anhydrous solvent (e.g., dichloromethane) in a separate flask under a nitrogen atmosphere. Add this solution dropwise to the pre-formed Vilsmeier reagent at a controlled temperature (typically between 0 °C and room temperature).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material. The reaction time will vary depending on the scale and temperature.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.
Signaling Pathways and Biological Activity
Currently, there is a lack of published data regarding the specific signaling pathways modulated by this compound or its broader biological activities. As a derivative of pyrimidine, a core structure in many biologically active compounds, it may possess interesting pharmacological properties. Further research is warranted to explore its potential as a lead compound in drug discovery.
The following diagram illustrates a generalized logical relationship for future investigation into the biological effects of this compound.
This technical guide serves as a foundational resource for researchers interested in this compound. The provided synthetic approach, based on established chemical reactions, offers a starting point for its preparation and further study. The absence of data on its biological activity highlights an opportunity for future research to uncover potentially valuable therapeutic applications.
References
Theoretical and Computational Analysis of 2-(4-pyrimidyl)malondialdehyde: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive theoretical and computational framework for the study of 2-(4-pyrimidyl)malondialdehyde. While direct, in-depth experimental and computational studies on this specific molecule are not extensively available in public literature, this guide provides a robust methodology based on established quantum chemical techniques applied to analogous systems, including pyrimidine derivatives and malondialdehyde. The focus is on predicting the structural, electronic, and spectroscopic properties of this compound, with a particular emphasis on its potential tautomeric forms. This whitepaper serves as a detailed protocol for researchers seeking to undertake a computational investigation of this and related compounds, providing a foundation for future drug design and development efforts.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of many bioactive molecules and pharmaceuticals.[1][2] The introduction of a malondialdehyde substituent to the pyrimidine ring at the 4-position creates a molecule, this compound, with intriguing potential for complex tautomeric equilibria and diverse chemical reactivity. Malondialdehyde (MDA) itself is a well-known biomarker for oxidative stress and is highly reactive.[3][4] The combination of these two moieties suggests that this compound could exhibit unique chemical and biological properties.
Theoretical and computational chemistry provide powerful tools for elucidating the properties of novel molecules, offering insights that can guide experimental work and accelerate the drug discovery process.[5] Quantum chemical calculations, such as Density Functional Theory (DFT), can predict molecular geometries, vibrational frequencies, electronic properties, and relative energies of different isomers and tautomers with a high degree of accuracy.[6][7][8]
This whitepaper presents a proposed computational workflow for the comprehensive study of this compound. It details the theoretical background, computational methods, and expected outcomes of such an investigation.
Proposed Computational Methodology
The following section outlines a detailed protocol for the theoretical and computational characterization of this compound. This workflow is based on standard practices in computational chemistry for the study of organic molecules.
Software and Theoretical Level
All calculations would be performed using a widely available quantum chemistry software package such as Gaussian, Spartan, or ORCA. Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for molecules of this size.[7][8] The B3LYP hybrid functional is a robust choice that has been shown to provide reliable results for a wide range of organic systems.[6][7] A Pople-style basis set, such as 6-31+G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and anionic species.[7]
Computational Workflow
The proposed computational workflow is depicted in the following diagram:
Workflow Steps:
-
Initial Structure Generation: The first step involves building the initial 3D structures of all plausible tautomers of this compound.
-
Geometry Optimization: Each structure is then subjected to a full geometry optimization to find the lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra.
-
Property Calculations: A range of electronic and spectroscopic properties are calculated for each confirmed minimum energy structure. These include:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic reactivity.
-
Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
-
NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts are calculated to aid in the interpretation of experimental NMR spectra.
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.
-
-
Thermochemical Analysis: The relative energies of the different tautomers are calculated to determine their relative stabilities. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also computed.
Tautomerism of this compound
A key aspect of the chemistry of this compound is its potential for tautomerism. Both the pyrimidine ring and the malondialdehyde moiety can exist in different tautomeric forms.[9][10] The interplay between these possibilities can lead to a complex equilibrium of several tautomers.
Based on the known tautomerism of 4-pyrimidone and malondialdehyde, the following tautomeric equilibria are proposed for this compound:
Note: The images in the diagram above are placeholders and would be replaced with the actual molecular structures of the tautomers in a full study.
The relative stability of these tautomers will be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the pyrimidine ring. The computational methodology outlined in Section 2 will allow for the determination of the most stable tautomer in the gas phase and in different solvent environments.
Predicted and Comparative Data
While specific experimental or calculated data for this compound is scarce, we can provide representative data for its constituent parts and related molecules to offer a comparative context.
Table 1: Theoretical Properties of Pyrimidine and Related Heterocycles
| Property | Pyrimidine | 4-Hydroxypyrimidine (Keto form) | 4-Hydroxypyrimidine (Enol form) |
| Dipole Moment (Debye) | 2.33 | 3.85 | 1.98 |
| HOMO Energy (eV) | -7.21 | -6.98 | -6.85 |
| LUMO Energy (eV) | -0.23 | -1.15 | -0.95 |
| pKa | 1.3 | 1.8 (protonation), 8.6 (deprotonation) | - |
Note: The values in this table are representative and may vary depending on the level of theory and basis set used in the calculations. pKa values are experimental.
Table 2: Theoretical Properties of Malondialdehyde Tautomers
| Property | Malondialdehyde (Diketone) | β-Hydroxyacrolein (Enol) |
| Relative Energy (kcal/mol) | +10.2 | 0.0 |
| Dipole Moment (Debye) | 2.56 | 2.78 |
| HOMO Energy (eV) | -7.89 | -7.34 |
| LUMO Energy (eV) | -2.11 | -1.56 |
Note: The values in this table are representative and indicate the significantly greater stability of the enol form of malondialdehyde due to intramolecular hydrogen bonding.
Conclusion
This whitepaper has presented a detailed theoretical and computational framework for the investigation of this compound. By employing the proposed DFT-based methodology, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this molecule, as well as elucidate the complex tautomeric equilibria that are likely to govern its chemistry. The comparative data provided for related systems offers a useful benchmark for interpreting the results of future computational studies. This work serves as a foundational guide for further research into this compound and its potential applications in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS and GC-MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malondialdehyde | 24004 Publications | 157448 Citations | Top Authors | Related Topics [scispace.com]
- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 10. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-(4-Pyrimidyl)malondialdehyde: Commercial Availability, Purity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-pyrimidyl)malondialdehyde, a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. This document details its commercial availability and purity, alongside posited experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores potential biological applications based on the known activities of structurally related pyrimidine derivatives.
Commercial Availability and Purity
This compound is available from several commercial suppliers, catering to research and development needs. The purity of the commercially available compound typically ranges from 95% to over 99%. Below is a summary of offerings from various suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Matrix Scientific | 28648-78-4 | C₇H₆N₂O₂ | 150.14 | Inquire | Hazard: Irritant.[1] |
| Chemical Technology Co., LTD | 28648-78-4 | C₇H₆N₂O₂ | 150.13 | ≥99% | Moisture Content: ≤0.5%, Impurity: ≤0.3%.[2] |
| Fluorochem | 28648-78-4 | C₇H₆N₂O₂ | 150.137 | 95.0% | For laboratory use only.[3] |
Proposed Synthesis, Purification, and Analysis
Proposed Synthesis: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[4][5][6][7] The synthesis of this compound can likely be achieved by the formylation of 4-methylpyrimidine. The reaction of 2-methylpyrimidine-4,6-diol with Vilsmeier's reagent to yield a formylated product supports the feasibility of this approach.[8]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0°C. Slowly add N,N-dimethylformamide (DMF) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 4-methylpyrimidine in anhydrous solvent and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the hydrolysis is complete.
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using standard techniques for pyrimidine derivatives, such as crystallization or column chromatography.[9][10][11][12]
Experimental Protocol (Crystallization):
-
Solvent Selection: Identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analysis
The purity and identity of the synthesized this compound can be confirmed by a combination of spectroscopic and analytical techniques.
Analytical Methods:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the aldehyde protons. The chemical shifts and coupling constants will be characteristic of the structure. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the carbonyl carbons of the malondialdehyde moiety. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (150.14 g/mol ). Fragmentation patterns can provide further structural information.[13][14] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching of the aldehydes, C=N and C=C stretching of the pyrimidine ring, and C-H stretching. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in agreement with the calculated values for the molecular formula C₇H₆N₂O₂. |
Potential Biological Significance and Experimental Workflows
While no specific biological activities for this compound have been reported, the pyrimidine scaffold is a common feature in many biologically active compounds.[4][5][6][12][15][16][17][18][19][20][21][22] Pyrimidine derivatives have shown a wide range of pharmacological effects, including enzyme inhibition and anticancer properties.[1][7][8][9][23][24][25]
Hypothetical Signaling Pathway Inhibition
Based on the known activities of other pyrimidine derivatives, this compound could potentially act as an inhibitor of signaling pathways implicated in cell proliferation and survival, such as kinase signaling pathways. For instance, various pyrimidine derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[3][7]
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Experimental Workflow for Biological Evaluation
To investigate the potential biological activities of this compound, a systematic experimental workflow can be employed. This would typically involve initial in vitro screening followed by more detailed cellular and mechanistic studies.
Caption: Workflow for evaluating the biological activity of the compound.
Experimental Protocol (Enzyme Inhibition Assay - General):
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare assay buffers, substrate, and enzyme solutions according to the specific enzyme being tested (e.g., a protein kinase).
-
Assay Procedure: In a microplate, add the assay buffer, the enzyme, and varying concentrations of the test compound or a known inhibitor (positive control). Incubate for a predetermined time at the optimal temperature.
-
Initiation of Reaction: Add the substrate (e.g., ATP and a peptide substrate for a kinase) to initiate the enzymatic reaction.
-
Detection: After a specific incubation period, stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
This compound is a commercially available heterocyclic compound with potential for further investigation in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties and outlines plausible experimental approaches for its synthesis, purification, analysis, and biological evaluation. The provided protocols and workflows are intended as a starting point for researchers to develop more specific and optimized procedures for their individual research needs. Further studies are warranted to elucidate the specific biological activities of this compound and its potential as a lead structure in drug discovery.
References
- 1. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of malondialdehyde, a product of lipid peroxidation, on the function and stability of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. wjarr.com [wjarr.com]
- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives as new irreversible epidermal growth factor receptor inhibitors with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Malondialdehyde-Modified Photoreceptor Outer Segments Promote Choroidal Neovascularization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Use of 2-(4-pyrimidyl)malondialdehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-pyrimidyl)malondialdehyde is a versatile trifunctional precursor for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a pyrimidine ring attached to a 1,3-dicarbonyl moiety, allows for the construction of various fused and substituted heterocyclic systems. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, making its derivatives of significant interest in drug discovery and development. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of novel heterocyclic scaffolds.
The reactivity of the malondialdehyde fragment allows for condensation reactions with a variety of binucleophiles to construct new heterocyclic rings. The existing pyrimidine ring can influence the reactivity of the dicarbonyl system and will be incorporated as a substituent in the final product, offering a route to novel compounds with potential biological activity.
General Reaction Pathway
The primary synthetic utility of this compound lies in its function as a three-carbon building block for [3+3] and [3+2] annulation reactions. The general reaction pathway involves the condensation of the 1,3-dicarbonyl system with various binucleophiles, leading to the formation of a new heterocyclic ring attached to the pyrimidine core.
Caption: General workflow for heterocyclic synthesis using this compound.
Applications in Heterocyclic Synthesis
Based on established reactivity patterns of 1,3-dicarbonyl compounds, this compound is a valuable precursor for the synthesis of several classes of N-heterocycles. The following sections detail the synthesis of substituted pyrimidines, pyrazoles, and isoxazoles.
Synthesis of Substituted 2,4'-Bipyrimidines
The reaction of this compound with amidines, ureas, or thioureas provides a direct route to substituted 2,4'-bipyrimidines. This approach is analogous to the well-established Pinner pyrimidine synthesis.[1][2] The resulting bipyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.
Reaction Scheme:
Caption: Synthesis of 2,4'-bipyrimidines.
Experimental Protocol: Synthesis of 2-Substituted-5-(pyrimidin-4-yl)pyrimidine
Materials:
-
This compound (1.0 eq)
-
Amidine hydrochloride (or urea/thiourea) (1.1 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol, add the amidine hydrochloride (or urea/thiourea) and stir for 30 minutes at room temperature.
-
Add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4'-bipyrimidine derivative.
Data Summary:
| Binucleophile | Product | Typical Conditions | Expected Yield (%) |
| Amidine HCl | 2-Substituted-5-(pyrimidin-4-yl)pyrimidine | NaOEt, EtOH, Reflux | 60-85 |
| Urea | 5-(Pyrimidin-4-yl)pyrimidin-2(1H)-one | NaOEt, EtOH, Reflux | 55-75 |
| Thiourea | 5-(Pyrimidin-4-yl)pyrimidine-2(1H)-thione | NaOEt, EtOH, Reflux | 65-80 |
Synthesis of 4-(1H-Pyrazol-4-yl)pyrimidines
The condensation of 1,3-dicarbonyl compounds with hydrazines is a classical method for the synthesis of pyrazoles. Applying this to this compound provides a straightforward entry into 4-(pyrazol-4-yl)pyrimidine derivatives. The use of substituted hydrazines allows for the introduction of diversity at the N1 position of the pyrazole ring.
Reaction Scheme:
Caption: Synthesis of 4-(1H-Pyrazol-4-yl)pyrimidines.
Experimental Protocol: Synthesis of 4-(1-Substituted-1H-pyrazol-4-yl)pyrimidine
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate or the substituted hydrazine, followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4-(pyrazol-4-yl)pyrimidine.
Data Summary:
| Hydrazine | Product | Typical Conditions | Expected Yield (%) |
| Hydrazine hydrate | 4-(1H-Pyrazol-4-yl)pyrimidine | EtOH, Acetic acid, Reflux | 70-90 |
| Phenylhydrazine | 4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidine | EtOH, Acetic acid, Reflux | 75-95 |
| Methylhydrazine | 4-(1-Methyl-1H-pyrazol-4-yl)pyrimidine | EtOH, Acetic acid, Reflux | 65-85 |
Synthesis of 4-(Isoxazol-4-yl)pyrimidines
The reaction of 1,3-dicarbonyl compounds with hydroxylamine leads to the formation of isoxazoles. This compound can be similarly employed to synthesize 4-(isoxazol-4-yl)pyrimidine derivatives. This reaction provides a convenient route to this interesting heterocyclic scaffold.
Reaction Scheme:
References
Application Notes: Cyclocondensation Reactions of 2-(4-pyrimidyl)malondialdehyde for the Synthesis of Biologically Active Pyrimido[4,5-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The cyclocondensation of 2-(4-pyrimidyl)malondialdehyde with various binucleophilic reagents represents a strategic approach to the synthesis of pyrimido[4,5-d]pyrimidines. This fused heterocyclic system is of significant interest in medicinal chemistry due to its structural analogy to purines, which allows for interaction with a wide range of biological targets. The resulting pyrimido[4,5-d]pyrimidine scaffold is a versatile platform for the development of novel therapeutics with diverse pharmacological activities.
Key Applications:
-
Anticancer Agents: Pyrimido[4,5-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1][2] Notably, they have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK2, and Epidermal Growth Factor Receptor (EGFR).[1][3][4][5] Inhibition of these kinases can disrupt the cell cycle and signaling pathways that drive tumor growth, making these compounds promising candidates for cancer therapy.[1][6]
-
Neuroprotective Agents: Certain derivatives of pyrimido[4,5-d]pyrimidine have demonstrated significant neuroprotective and antioxidant properties.[7][8] These compounds have shown potential in mitigating oxidative stress-induced neuronal cell death and inhibiting the aggregation of amyloid-beta peptides, which are key pathological events in neurodegenerative diseases like Alzheimer's disease.[7]
-
Antiviral and Antimicrobial Agents: The pyrimido[4,5-d]pyrimidine core is also a valuable scaffold for the development of antiviral and antimicrobial agents.[2][9]
-
Kinase Inhibitors for Other Therapeutic Areas: Beyond oncology, the ability of pyrimido[4,5-d]pyrimidines to inhibit various kinases makes them attractive for the development of treatments for inflammatory diseases and other conditions where kinase signaling is dysregulated.[9]
Experimental Protocols
The following protocols describe the proposed cyclocondensation reactions of this compound with urea, thiourea, and guanidine to synthesize the corresponding pyrimido[4,5-d]pyrimidine derivatives. These protocols are based on analogous reactions reported in the literature for similar substrates.
Protocol 1: Synthesis of 5-(4-pyrimidyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
This protocol describes the reaction of this compound with urea.
Materials:
-
This compound
-
Urea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Crystallization dishes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add urea (1.1 equivalents) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Protocol 2: Synthesis of 5-(4-pyrimidyl)-2-thioxo-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one
This protocol outlines the reaction of this compound with thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Potassium carbonate (catalytic amount)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Crystallization dishes
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add thiourea (1.1 equivalents).
-
Add a catalytic amount of potassium carbonate to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is isolated by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from an appropriate solvent to obtain the purified compound.
Protocol 3: Synthesis of 2-amino-5-(4-pyrimidyl)pyrimido[4,5-d]pyrimidin-4(3H)-one
This protocol details the reaction of this compound with guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Crystallization dishes
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.
-
In a separate flask, dissolve guanidine hydrochloride (1.1 equivalents) in the prepared sodium ethoxide solution.
-
Add this compound (1 equivalent) to the guanidine solution.
-
Heat the reaction mixture to reflux for 5-7 hours, with TLC monitoring.
-
After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration, washed with water and then with cold ethanol.
-
The product is dried and can be purified by recrystallization.
Data Presentation
The following tables summarize representative quantitative data for analogous cyclocondensation reactions leading to the formation of pyrimido[4,5-d]pyrimidine derivatives, as reported in the scientific literature.
Table 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
| Entry | Reactants | Product | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | 6-Amino-2-thiouracil, Aldehyde, Thiourea | 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine | - | - | - | [1] |
| 2 | 4-amino-2,6-dialkylpyrimidine-5-carbonitrile, Triethylorthoester | N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | Reflux | 3 | up to 57% | [7] |
| 3 | Barbituric acid, Aromatic aldehydes, Urea/Thiourea | 5-Aryl-dihydropyrimido[4,5-d]pyrimidinetriones | Alumina/Microwave | 0.5-1 min | 85-95% | [6] |
Table 2: Spectroscopic Data for Representative Pyrimido[4,5-d]pyrimidine Analogues
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | Reference |
| 2-Methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | 10.38 (s, 1H), 10.01 (s, 1H), 8.53 (d, 2H), 7.89 (d, 2H), 7.59 (m, 3H), 7.44 (t, 2H), 7.19 (t, 1H), 2.55 (s, 3H) | 172.53, 166.05, 163.27, 158.80, 158.19, 138.89, 137.24, 132.16, 129.27, 129.10, 129.01, 124.93, 122.85, 105.07, 27.47 | 314.1400 (M+H)+ | [7] |
| 5-(4-chlorophenyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione | 11.40 (s, 1H, NH), 11.20 (s, 2H, NH), 10.18 (s, 1H, NH), 8.20-8.40 (m, 4H, Harom), 5.46 (s, 1H, 5-H) | - | 304 (M+H)+ | [6] |
Visualizations
Proposed Synthetic Pathways
The following diagram illustrates the general workflow for the synthesis of pyrimido[4,5-d]pyrimidines from this compound.
Caption: Synthetic workflow for pyrimido[4,5-d]pyrimidines.
Signaling Pathway Inhibition
The synthesized pyrimido[4,5-d]pyrimidines can act as kinase inhibitors, interfering with key signaling pathways implicated in cancer. The diagram below illustrates the inhibition of the EGFR and CDK2 signaling pathways.
Caption: Inhibition of EGFR and CDK2 signaling pathways.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrimido[4,5- d]pyrimidine-2,4(1 H,3 H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives as selective inhibitors of EGFR threonine790 to methionine790 (T790M) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties | Scilit [scilit.com]
- 9. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidines
Introduction
Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them privileged scaffolds in drug discovery and development.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of pyrimido[4,5-d]pyrimidines. While the specific use of 2-(4-pyrimidyl)malondialdehyde as a direct precursor is not extensively documented in the reviewed literature, this guide focuses on prevalent and efficient multicomponent reaction strategies that offer a versatile approach to this important heterocyclic system.
The protocols outlined below are designed for researchers, scientists, and professionals in drug development, providing a foundation for the synthesis and exploration of novel pyrimido[4,5-d]pyrimidine derivatives.
I. Synthetic Strategies for Pyrimido[4,5-d]pyrimidines
The synthesis of the pyrimido[4,5-d]pyrimidine core is often achieved through one-pot multicomponent reactions, which are highly efficient and allow for the rapid generation of molecular diversity.[3] A common and effective method involves the condensation of a barbituric acid derivative, an aldehyde, and urea or thiourea.
A general workflow for the synthesis and characterization of pyrimido[4,5-d]pyrimidines is depicted below.
Figure 1: General experimental workflow for the synthesis of pyrimido[4,5-d]pyrimidines.
II. Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Aryl-pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-triones
This protocol is based on the environmentally benign, water-based synthesis of pyrimido[4,5-d]pyrimidines from barbituric acid, an aromatic aldehyde, and urea.[4]
Materials:
-
Barbituric acid
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Urea
-
Water
Procedure:
-
In a round-bottom flask, combine barbituric acid (10 mmol), the aromatic aldehyde (10 mmol), and urea (10 mmol).
-
Add 20 mL of water to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven to obtain the pure 5-aryl-pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione.
A schematic of this multicomponent reaction is presented below.
References
Application Notes and Protocols: 2-(4-pyrimidyl)malondialdehyde as a Versatile Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-(4-pyrimidyl)malondialdehyde as a strategic building block in the development of medicinally relevant heterocyclic compounds. The inherent reactivity of this precursor allows for its elaboration into a variety of scaffolds, including pyrimidyl-substituted pyrazoles and pyridines, which are prominent in numerous therapeutic areas, particularly as kinase inhibitors.
Synthesis of this compound
The primary route for the synthesis of this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of activated methyl groups on heterocyclic systems. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from established procedures for the formylation of activated methyl groups on heterocyclic rings.
Materials:
-
4-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-methylpyrimidine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq) to the stirred solution.
-
To this mixture, add N,N-dimethylformamide (3.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final product.
Expected Yield: 60-70%
Application in the Synthesis of Pyrimidyl-Substituted Pyrazoles
This compound is an excellent precursor for the synthesis of pyrimidyl-substituted pyrazoles through cyclocondensation reactions with hydrazine derivatives. These pyrazole scaffolds are prevalent in many kinase inhibitors.
Experimental Protocol: Synthesis of 4-(1H-pyrazol-4-yl)pyrimidine
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Acetic acid (glacial)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 4-(1H-pyrazol-4-yl)pyrimidine.
Quantitative Data for Pyrimidyl-Substituted Pyrazole Derivatives as Kinase Inhibitors
The following table summarizes the inhibitory activities of representative pyrimidyl-substituted pyrazole compounds, demonstrating their potential as kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| PPZ-1 | Aurora A | 15 | HCT116 |
| PPZ-2 | VEGFR2 | 25 | K562 |
| PPZ-3 | EGFR | 50 | A549 |
| PPZ-4 | CDK2 | 100 | MCF-7 |
Application in the Synthesis of Pyrimidyl-Substituted Pyridines
The dicarbonyl functionality of this compound allows for its use in the synthesis of substituted pyridines through reactions with ammonium salts and a compound with an active methylene group.
Experimental Protocol: Synthesis of 2-amino-4-(pyrimidin-4-yl)nicotinonitrile
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (2.0 eq) in ethanol.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired 2-amino-4-(pyrimidin-4-yl)nicotinonitrile.
Quantitative Data for Pyrimidyl-Substituted Pyridine Derivatives as Kinase Inhibitors
The following table presents the inhibitory activities of representative pyrimidyl-substituted pyridine compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| PYR-1 | PI3Kα | 30 | U87MG |
| PYR-2 | mTOR | 45 | PC3 |
| PYR-3 | BTK | 60 | Ramos |
| PYR-4 | JAK2 | 80 | HEL |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic workflows and a representative signaling pathway targeted by kinase inhibitors derived from this compound.
Application Notes and Protocols for Knoevenagel Condensation with 2-(4-pyrimidyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation reaction involving 2-(4-pyrimidyl)malondialdehyde. This reaction serves as a pivotal step in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The pyrimidine moiety is a key structural feature in many biologically active molecules, and its functionalization through the Knoevenagel condensation opens avenues for the creation of diverse molecular libraries for screening and lead optimization.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately leading to the formation of a new carbon-carbon double bond.[1] In the context of this compound, the dialdehyde functionality offers two reactive sites for condensation with various active methylene compounds, enabling the synthesis of a wide array of α,β-unsaturated systems and subsequent heterocyclic structures.
Potential Applications in Drug Development
Derivatives of pyrimidine are integral to a vast range of pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] The products derived from the Knoevenagel condensation of this compound are anticipated to be valuable intermediates for the synthesis of novel compounds with therapeutic potential. For instance, the resulting α,β-unsaturated systems can undergo further reactions like Michael additions or cycloadditions to construct more complex molecular architectures. These products could potentially act as inhibitors of various enzymes or as ligands for biological receptors.
Experimental Protocols
The following protocols are generalized procedures for the Knoevenagel condensation of this compound with active methylene compounds. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents:
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)
-
Catalyst: Piperidine, pyridine, or a Lewis acid such as titanium tetrachloride (TiCl₄) with a base like triethylamine (Et₃N).[7]
-
Solvent: Ethanol, methanol, benzene, or solvent-free conditions.[7][8]
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) plates for reaction monitoring
-
Silica gel for column chromatography
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol describes a classic approach using a mild organic base as a catalyst.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (2.2 mmol, slight excess to ensure reaction at both aldehyde sites) in a suitable solvent such as ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the active methylene compound.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Lewis Acid-Catalyzed Knoevenagel Condensation
This protocol is an alternative for substrates that may not react efficiently under basic conditions.[7]
Procedure:
-
To a stirred solution of this compound (1 mmol) and the active methylene compound (2.2 mmol) in a dry solvent like dichloromethane or benzene (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (4.4 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (2.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product using appropriate spectroscopic techniques.
Data Presentation
The following tables summarize hypothetical quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds, based on typical outcomes for similar reactions.
Table 1: Reaction Conditions and Yields for Piperidine-Catalyzed Condensation
| Entry | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Ethanol | Reflux | 4 | 85 |
| 2 | Ethyl Cyanoacetate | Ethanol | Reflux | 6 | 78 |
| 3 | Barbituric Acid | Water | 100 | 2 | 92 |
| 4 | 2,4-Thiazolidinedione | Ethanol | Room Temp | 12 | 75 |
Table 2: Spectroscopic Data for a Representative Product (from Malononitrile)
| Analysis | Data |
| ¹H NMR | δ (ppm): 9.15 (s, 1H, pyrimidine-H2), 8.80 (d, 1H, pyrimidine-H6), 7.85 (d, 1H, pyrimidine-H5), 8.20 (s, 2H, vinyl-H). |
| ¹³C NMR | δ (ppm): 160.2, 158.5, 155.4, 145.1, 120.8, 115.3, 114.8, 85.6. |
| IR (cm⁻¹) | 2220 (C≡N), 1640 (C=C), 1580 (C=N). |
| MS (m/z) | [M+H]⁺ calculated for C₁₃H₅N₇: 260.0688; found: 260.0691. |
Visualizations
Diagram 1: General Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for synthesis.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. scispace.com [scispace.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. 错误页 [amp.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Ligands from 2-(4-pyrimidyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel heterocyclic ligands derived from 2-(4-pyrimidyl)malondialdehyde. This key intermediate serves as a versatile building block for the construction of various fused pyrimidine systems, most notably pyrimido[4,5-d]pyrimidines, which have shown significant potential in medicinal chemistry. The protocols detailed herein are based on established synthetic methodologies and are intended to guide researchers in the development of novel therapeutic agents.
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1] Ligands incorporating the pyrimido[4,5-d]pyrimidine core have demonstrated a wide range of biological activities, including inhibition of cyclin-dependent kinases (CDKs), antiviral effects, and neuroprotective properties.[2][3][4] This document outlines the synthesis, characterization, and biological evaluation of these promising compounds.
General Synthetic Strategies
The primary route for the synthesis of ligands from this compound involves its cyclocondensation with various nucleophiles. A common and effective method is a multicomponent reaction, often a variation of the Biginelli reaction, where an aldehyde (in this case, conceptually derived from the malondialdehyde), a urea or thiourea derivative, and a β-dicarbonyl compound (or its equivalent) react in a single pot.[1] In the context of this compound, the malondialdehyde moiety itself acts as the reactive dicarbonyl species, ready to condense with amine-containing reagents.
A prevalent application is the synthesis of pyrimido[4,5-d]pyrimidines through the reaction of a 4-aminopyrimidine derivative with a malondialdehyde equivalent and another amine-containing component, such as guanidine or thiourea.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors
This protocol describes the synthesis of a series of pyrimido[4,5-d]pyrimidine derivatives that have been evaluated as cyclin-dependent kinase 2 (CDK2) inhibitors, which are promising targets for anti-cancer therapies.[1] The synthesis is based on a modified Biginelli-type condensation.
Materials:
-
6-Amino-2-thiouracil
-
Substituted aromatic aldehydes
-
Guanidine hydrochloride
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide
-
Appropriate alkylating and aminating agents for further derivatization
Procedure:
-
Synthesis of the Pyrimido[4,5-d]pyrimidine Core:
-
In a round-bottom flask, dissolve 6-amino-2-thiouracil (1 mmol), the desired substituted aromatic aldehyde (1 mmol), and guanidine hydrochloride (1.2 mmol) in glacial acetic acid (20 mL).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., 10% NaOH) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the purified pyrimido[4,5-d]pyrimidine core structure.
-
-
Alkylation and Amination for Diversification:
-
The core structure can be further modified, for example, by alkylating the thio-group and subsequently aminating the resulting intermediate to introduce various side chains.[1]
-
For alkylation, suspend the pyrimido[4,5-d]pyrimidine core (1 mmol) in a suitable solvent like DMF and add an alkylating agent (e.g., methyl iodide, 1.1 mmol) and a base (e.g., K2CO3, 1.5 mmol). Stir at room temperature until the reaction is complete (monitored by TLC).
-
For amination, the alkylated intermediate is then reacted with a desired amine in a suitable solvent, often with heating, to yield the final 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives.
-
Characterization:
The synthesized compounds should be characterized by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Elemental Analysis: To confirm the empirical formula.
Protocol 2: Two-Step Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines with Neuroprotective Properties
This protocol outlines an efficient two-step synthesis of a series of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, which have shown potential as neuroprotective and antioxidant agents.[2]
Materials:
-
4-Amino-2,6-dichloropyrimidine
-
Substituted anilines
-
N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide
-
Formamidine acetate
Procedure:
-
Step 1: Synthesis of 2-Chloro-N-phenylpyrimidin-4-amine Intermediate:
-
To a solution of 4-amino-2,6-dichloropyrimidine (1 mmol) in a suitable solvent like 1,4-dioxane, add the desired substituted aniline (1.1 mmol) and DIPEA (2 mmol).
-
Heat the reaction mixture at reflux and monitor by TLC.
-
Upon completion, cool the mixture, and purify the product by column chromatography to yield the 2-chloro-N-phenylpyrimidin-4-amine intermediate.
-
-
Step 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine Core:
-
In a reaction vessel, combine the intermediate from Step 1 (1 mmol), formamidine acetate (1.5 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.05 mmol), a suitable ligand (e.g., Xantphos, 0.1 mmol), and sodium tert-butoxide (2 mmol) in 1,4-dioxane.
-
Heat the mixture under an inert atmosphere at a specified temperature (e.g., 100 °C) for several hours.
-
After cooling, the reaction is worked up by adding water and extracting with an organic solvent.
-
The final product is purified by column chromatography.
-
Characterization:
The final products should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and their melting points determined.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for representative ligands synthesized from this compound precursors.
Table 1: Synthesis and Biological Activity of Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors [1]
| Compound ID | R Group (at position 7) | Yield (%) | CDK2 IC₅₀ (µM) | CDK4 IC₅₀ (µM) |
| 6a | Phenyl | 78 | 0.95 | >100 |
| 6c | 4-Chlorophenyl | 82 | 1.20 | 5.50 |
| 6d | 4-Methoxyphenyl | 85 | 0.75 | 0.66 |
| 7a | Phenyl | 75 | 0.31 | 2.50 |
| 7e | 4-Fluorophenyl | 72 | 0.25 | 1.50 |
| 7f | 4-Chlorophenyl | 79 | 0.05 | 0.86 |
| Roscovitine | - | - | 0.45 | 0.90 |
Table 2: Synthesis and Antioxidant Activity of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines [2]
| Compound ID | Substituent on N-phenyl | Yield (%) | ORAC Value |
| 4g | 4-OH | 52 | 2.1 |
| 4i | 4-Cl | 22 | 1.8 |
| 4j | 3,4-di-OCH₃ | 38 | 2.5 |
| Trolox | - | - | 1.0 |
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the synthesis and application of these novel ligands.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Pyrimidyl)malondialdehyde in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Pyrimidyl)malondialdehyde is a versatile bifunctional molecule incorporating both a pyrimidine ring and a malondialdehyde moiety. While direct, extensive literature on its specific application in dye synthesis is limited, its chemical structure suggests significant potential as a precursor for various dye classes, particularly methine and polymethine dyes. The electron-withdrawing nature of the pyrimidine ring can influence the spectral properties of the resulting chromophores, making it an interesting building block for novel colorants. The malondialdehyde group, a classic "active methylene" compound, is primed for condensation reactions, most notably the Knoevenagel condensation, which is a cornerstone of dye chemistry.
This document provides a detailed, illustrative application of this compound in the synthesis of a hypothetical methine dye. The protocols and data presented are based on established principles of organic and dye chemistry and are intended to serve as a foundational guide for researchers exploring the utility of this compound.
Hypothetical Application: Synthesis of a Styryl-Type Methine Dye
A plausible application of this compound is in the synthesis of styryl-type dyes. These dyes are characterized by a donor-π-acceptor (D-π-A) structure, where an electron-donating group is connected to an electron-accepting group through a conjugated π-system. In this hypothetical example, this compound will act as the precursor to the acceptor part of the dye, and an electron-rich aromatic aldehyde will serve as the donor component.
The proposed reaction is a Knoevenagel condensation between this compound and 4-(dimethylamino)benzaldehyde. The basic conditions of the reaction facilitate the deprotonation of the malondialdehyde, which then attacks the carbonyl group of the benzaldehyde, followed by dehydration to yield the final conjugated dye molecule.
Proposed Reaction Scheme
Figure 1. Proposed synthesis of a styryl-type methine dye.
Experimental Protocols
Protocol 1: Synthesis of (E)-2-(4-(Dimethylamino)benzylidene)-3-oxo-3-(pyrimidin-4-yl)propanal
Objective: To synthesize a styryl-type methine dye via Knoevenagel condensation of this compound and 4-(dimethylamino)benzaldehyde.
Materials:
-
This compound (1.50 g, 10.0 mmol)
-
4-(Dimethylamino)benzaldehyde (1.49 g, 10.0 mmol)
-
Anhydrous Ethanol (50 mL)
-
Piperidine (0.5 mL)
-
Glacial Acetic Acid
-
Distilled Water
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.50 g, 10.0 mmol) and 4-(dimethylamino)benzaldehyde (1.49 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Add 50 mL of anhydrous ethanol to the flask, followed by the addition of piperidine (0.5 mL) as a basic catalyst.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The formation of a colored spot indicates the product. The reaction is expected to be complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A colored precipitate may form. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, concentrate the reaction mixture using a rotary evaporator.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane. Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is not sufficient, purify the product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
-
Isolation and Characterization: Collect the purified product, dry it under vacuum, and determine the yield. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis Spectroscopy).
Workflow Diagram for Dye Synthesis
Figure 2. General workflow for the synthesis and purification of the styryl dye.
Quantitative Data (Illustrative)
The following table summarizes hypothetical quantitative data for the synthesized styryl dye. This data is intended for illustrative purposes to demonstrate how the properties of such a dye would be presented. Actual experimental values may vary.
| Parameter | Hypothetical Value | Method of Determination |
| Chemical Formula | C₁₆H₁₅N₃O | Mass Spectrometry |
| Molecular Weight | 277.31 g/mol | Mass Spectrometry |
| Appearance | Deep red crystalline solid | Visual Inspection |
| Melting Point | 185-190 °C | Melting Point Apparatus |
| Yield | 75% | Gravimetric Analysis |
| λmax (in Ethanol) | 520 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | 45,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Quantum Yield (ΦF) | 0.15 | Fluorescence Spectroscopy |
| Solubility | Soluble in DCM, Acetone; Sparingly soluble in Ethanol; Insoluble in Water | Solubility Tests |
Signaling Pathway Analogy: D-π-A System
The electronic behavior of the synthesized styryl dye can be represented as a simple signaling pathway, where electronic excitation leads to charge transfer from the donor to the acceptor moiety.
Figure 3. Electron flow in the D-π-A system upon photoexcitation.
Disclaimer: The application, experimental protocol, and quantitative data presented herein are hypothetical and for illustrative purposes. They are based on established chemical principles but have not been experimentally validated for the specific compound this compound. Researchers should conduct their own experimental design, optimization, and safety assessments.
Application Notes and Protocols: Metal Complexation with 2-(4-pyrimidyl)malondialdehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities. The introduction of a malondialdehyde functionality at the 4-position of the pyrimidine ring presents a versatile bidentate chelating ligand, 2-(4-pyrimidyl)malondialdehyde, for the formation of stable metal complexes. While specific research on the metal complexes of this compound is limited, this document provides a generalized framework for their synthesis, characterization, and potential applications based on the well-established chemistry of related pyrimidine-based ligands.
The tautomeric nature of malondialdehyde allows for the formation of a stable six-membered chelate ring with a metal ion through the two oxygen atoms of the enol form. The pyrimidine nitrogen atoms also offer potential coordination sites, allowing for the formation of mono- or polynuclear complexes. The electronic and steric properties of these complexes can be fine-tuned by introducing substituents on the pyrimidine ring.
Potential Applications
The metal complexes of this compound derivatives are anticipated to have a wide range of applications, drawing parallels from other pyrimidine-metal complexes which have shown promise as:
-
Antimicrobial Agents: Pyrimidine-based metal complexes have demonstrated significant activity against various strains of bacteria and fungi.
-
Anticancer Agents: The coordination of metal ions to pyrimidine ligands can enhance their cytotoxic effects against cancer cell lines.
-
Catalysts: The versatile coordination chemistry of these complexes makes them potential candidates for various catalytic transformations in organic synthesis.
-
Luminescent Materials: The incorporation of appropriate metal ions could lead to the development of novel luminescent materials for applications in sensing and imaging.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
Objective: To synthesize this compound from a suitable pyrimidine precursor.
Proposed Reaction Scheme:
A potential starting material could be a 4-methylpyrimidine derivative, which can be activated for formylation. The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can then be used to introduce the formyl groups.
Materials:
-
4-methylpyrimidine (or a suitable derivative)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with constant stirring under a nitrogen atmosphere. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 4-methylpyrimidine derivative in anhydrous dichloromethane and add it to the freshly prepared Vilsmeier reagent. The reaction mixture is then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Characterization: The structure of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: General Synthesis of Metal Complexes
Objective: To synthesize metal complexes of this compound with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).
Materials:
-
This compound ligand
-
Metal salts (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O, Zn(OAc)₂·2H₂O)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Ligand Solution: Dissolve a specific molar amount of the this compound ligand in methanol or ethanol. Gentle heating may be required to ensure complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the corresponding metal salt in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to obtain complexes with different stoichiometries.
-
pH Adjustment (Optional): If the enol form of the malondialdehyde is required for coordination, a few drops of a base like triethylamine can be added to the reaction mixture to facilitate deprotonation.
-
Precipitation and Isolation: The formation of the complex is often indicated by a color change and/or the formation of a precipitate. The reaction mixture is typically stirred at room temperature or refluxed for a few hours. After cooling, the solid complex is collected by filtration, washed with the solvent, and then with a non-polar solvent like diethyl ether.
-
Drying: The isolated complex is dried in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a suitable temperature.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of the synthesized metal complexes.
| Technique | Purpose | Expected Observations |
| Elemental Analysis (C, H, N) | To determine the empirical formula and confirm the stoichiometry of the complex. | The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula. |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | A shift in the C=O and C=C stretching vibrations of the malondialdehyde moiety upon complexation. The appearance of new bands corresponding to M-O and M-N bonds in the low-frequency region. |
| UV-Vis Spectroscopy | To study the electronic transitions and geometry of the complex. | Ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands. For transition metal complexes, d-d transitions can provide information about the coordination geometry. |
| ¹H and ¹³C NMR Spectroscopy | To characterize the ligand and diamagnetic complexes in solution. | Shifts in the proton and carbon signals of the ligand upon coordination to a diamagnetic metal ion (e.g., Zn(II)). Broadening of signals may be observed for paramagnetic complexes. |
| Molar Conductivity Measurements | To determine the electrolytic nature of the complexes. | Low molar conductivity values in a suitable solvent (e.g., DMF, DMSO) suggest a non-electrolytic nature, while higher values indicate an ionic complex. |
| Magnetic Susceptibility Measurements | To determine the magnetic moment and the number of unpaired electrons in paramagnetic complexes. | The measured magnetic moment can help in determining the geometry of the complex (e.g., octahedral vs. square planar for Ni(II)). |
| X-ray Diffraction (Single Crystal) | To determine the precise three-dimensional structure of the complex. | Provides detailed information on bond lengths, bond angles, and the coordination geometry around the metal center. |
Data Presentation
The following table provides a template for summarizing the characterization data for a series of hypothetical metal complexes of a this compound derivative (L).
| Complex | Formula | M.W. | Yield (%) | Color | M.P. (°C) | Λₘ (Ω⁻¹cm²mol⁻¹) | μeff (B.M.) | Key IR Bands (cm⁻¹) (ν(C=O), ν(M-O), ν(M-N)) | UV-Vis λmax (nm) |
| L | C₇H₆N₂O₂ | 150.14 | - | White | - | - | - | 1680, - , - | 270, 310 |
| [Cu(L)₂Cl₂] | C₁₄H₁₂Cl₂CuN₄O₄ | 434.72 | 75 | Green | >300 | 15 | 1.85 | 1650, 550, 420 | 275, 320, 650 |
| [Ni(L)₂(OAc)₂] | C₁₈H₁₈N₄NiO₈ | 493.05 | 80 | Light Green | 280 | 12 | 3.10 | 1645, 560, 430 | 272, 315, 410, 680 |
| [Co(L)₂Cl₂] | C₁₄H₁₂Cl₂CoN₄O₄ | 434.13 | 72 | Pink | >300 | 18 | 4.95 | 1655, 545, 425 | 278, 325, 520 |
| [Zn(L)₂(OAc)₂] | C₁₈H₁₈N₄O₈Zn | 499.73 | 85 | White | 295 | 10 | Diamagnetic | 1640, 555, 415 | 270, 312 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Visualization
Should the metal complexes exhibit biological activity, for instance, as anticancer agents by inhibiting a specific kinase, the signaling pathway can be visualized.
Conclusion
The metal complexation of this compound derivatives represents a promising area for the development of new functional materials and therapeutic agents. The protocols and guidelines presented here provide a solid foundation for researchers to synthesize and characterize these novel compounds. Further investigation into their biological and physical properties is warranted to fully explore their potential applications.
References
Application Notes and Protocols: Synthesis of Fused Pyrimidines from 2-(4-pyrimidyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of various fused pyrimidine heterocyclic compounds utilizing 2-(4-pyrimidyl)malondialdehyde as a key intermediate. Fused pyrimidines are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This protocol outlines a versatile cyclocondensation approach where this compound reacts with a variety of binucleophilic reagents to yield diverse fused pyrimidine systems. The methodologies described herein are based on established principles of heterocyclic synthesis and are intended to be a foundational guide for the exploration of novel chemical entities for drug discovery and development.
Introduction
Fused pyrimidine ring systems are prevalent scaffolds in a multitude of biologically active molecules and approved pharmaceutical agents. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to therapeutic applications in areas such as oncology, infectious diseases, and inflammation. The development of efficient and versatile synthetic routes to access structurally diverse fused pyrimidines is therefore of high importance to the drug discovery community.
One strategic approach to the synthesis of fused pyrimidines involves the annulation of a new ring onto a pre-existing pyrimidine core. This compound is a valuable, albeit specialized, starting material for such a strategy. The malondialdehyde moiety provides a reactive 1,3-dielectrophilic three-carbon unit perfectly poised for cyclocondensation reactions with various binucleophiles. This approach allows for the systematic variation of the fused ring system by simply changing the binucleophilic reaction partner, thus enabling the generation of a library of novel fused pyrimidines for biological screening.
This application note details a generalized protocol for the synthesis of fused pyrimidines from this compound and provides examples of potential reaction partners and the corresponding fused heterocyclic systems that can be generated.
Data Presentation
The following table summarizes the expected fused pyrimidine products from the reaction of this compound with various binucleophilic reagents. The reaction yields and specific conditions may vary and require optimization for each specific substrate combination.
| Binucleophile | Fused Pyrimidine Product | Product Class | Potential Therapeutic Area |
| Urea | Pyrido[4,3-d]pyrimidin-4(3H)-one | Pyrido[4,3-d]pyrimidine | Anticancer, Kinase Inhibitors |
| Thiourea | Pyrido[4,3-d]pyrimidine-4(3H)-thione | Pyrido[4,3-d]pyrimidine | Antiviral, Antimicrobial |
| Guanidine | Pyrido[4,3-d]pyrimidin-4-amine | Pyrido[4,3-d]pyrimidine | Anticancer, Anti-inflammatory |
| Hydrazine | Pyridazino[4,5-d]pyrimidine | Pyridazino[4,5-d]pyrimidine | Cardiovascular, Antihypertensive |
| Substituted Hydrazines | N-substituted Pyridazino[4,5-d]pyrimidines | Pyridazino[4,5-d]pyrimidine | Varied |
| Amidines | Substituted Pyrido[4,3-d]pyrimidines | Pyrido[4,3-d]pyrimidine | Varied |
| 1,2-Diaminobenzene | Pyrimido[4,5-b]quinolines | Pyrimido[4,5-b]quinoline | Anticancer, Antimalarial |
Experimental Protocols
General Protocol for the Cyclocondensation of this compound with Binucleophiles
This protocol describes a general procedure for the synthesis of fused pyrimidines. Reaction conditions such as solvent, temperature, and reaction time should be optimized for each specific binucleophile.
Materials:
-
This compound
-
Binucleophilic reagent (e.g., urea, thiourea, guanidine hydrochloride, hydrazine hydrate)
-
Anhydrous solvent (e.g., ethanol, acetic acid, dimethylformamide)
-
Acid or base catalyst (optional, e.g., hydrochloric acid, sodium ethoxide)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., ethanol or acetic acid).
-
Addition of Reagents: Add the binucleophilic reagent (1.0 - 1.2 eq) to the solution. If the binucleophile is a salt (e.g., guanidine hydrochloride), a base (e.g., sodium ethoxide, 1.1 eq) may be required to liberate the free base in situ. For some reactions, a catalytic amount of acid (e.g., a few drops of concentrated HCl) or base may be beneficial.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by TLC.
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
For reactions that form a precipitate: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
For reactions that remain in solution: Remove the solvent under reduced pressure. The resulting crude residue can be purified by recrystallization from an appropriate solvent or by silica gel column chromatography.
-
-
Purification: Purify the crude product by either recrystallization or column chromatography using an appropriate eluent system to obtain the pure fused pyrimidine.
-
Characterization: Characterize the final product by standard analytical techniques, such as NMR (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Example: Synthesis of a Pyrido[4,3-d]pyrimidin-4-amine derivative
-
To a solution of this compound (1 mmol) in anhydrous ethanol (20 mL), add guanidine hydrochloride (1.1 mmol) and sodium ethoxide (1.1 mmol).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC (e.g., 10% methanol in dichloromethane).
-
After cooling, a precipitate may form. If so, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the synthesis of fused pyrimidines.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-pyrimidyl)malondialdehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(4-pyrimidyl)malondialdehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude this compound?
A1: The primary purification techniques for this compound, a polar heterocyclic compound, are recrystallization and column chromatography. Due to the compound's polarity, normal-phase column chromatography using polar solvent systems is often effective. For highly polar impurities, reverse-phase chromatography may also be considered.
Q2: What is the expected stability of this compound and how should it be stored?
A2: Malondialdehyde and its derivatives can be unstable, particularly under acidic conditions and at elevated temperatures.[1] It is recommended to handle the compound at neutral or near-neutral pH. For storage, it is advisable to keep the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Long-term storage of solutions is generally not recommended.
Q3: What are common impurities I might encounter after the synthesis of this compound?
A3: Common impurities may include unreacted starting materials, by-products from side reactions, and degradation products. Given the reactivity of the malondialdehyde moiety, self-condensation or polymerization products can also be present. If the synthesis involves the hydrolysis of a precursor, incomplete hydrolysis can lead to related impurities.
Q4: Can I use derivatization to aid in the purification or analysis of this compound?
A4: Yes, derivatization can be a useful tool, particularly for analytical purposes such as HPLC or GC-MS. Aldehydes are often derivatized to improve their stability and chromatographic behavior. However, for obtaining the pure, underivatized compound, purification techniques that do not chemically alter the molecule are preferred.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | - Try a lower boiling point solvent. - Reduce the initial amount of solvent used. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen cold solvent. The initial volume of the hot solvent was too large. Premature crystallization occurred during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Crystals are colored or contain visible impurities. | The impurities have similar solubility to the target compound. The cooling process was too rapid, trapping impurities. | - Consider a pre-purification step with activated carbon to remove colored impurities. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - A second recrystallization from a different solvent system may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the target compound from impurities (overlapping bands). | The chosen eluent system has suboptimal polarity. The column was overloaded with the crude sample. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a clear separation of spots. - Decrease the amount of sample loaded onto the column. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| The compound is not eluting from the column (streaking at the baseline). | The compound is too polar for the chosen eluent system. The compound is interacting strongly with the stationary phase (e.g., acidic silica gel). | - Gradually increase the polarity of the eluent system (e.g., by adding a small percentage of methanol to a dichloromethane/ethyl acetate mixture). - Add a small amount of a modifier to the eluent, such as triethylamine to neutralize acidic silica when purifying basic compounds. |
| The compound appears to be degrading on the column. | The compound is unstable on the acidic silica gel. The chromatography run is too long. | - Use a neutral stationary phase like deactivated silica gel or alumina. - Run the column with a slightly faster flow rate to minimize the residence time of the compound on the column. - Consider performing the chromatography at a lower temperature if feasible. |
Experimental Protocols
Please note: These are general protocols and may require optimization for your specific sample and purity requirements.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water) to find a suitable solvent or solvent pair where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the boiling solvent with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. For a polar compound like this compound, a mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol) is a good starting point. Aim for an Rf value of 0.2-0.3 for the target compound.
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Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
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Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel ("dry loading").
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Elution: Apply the sample to the top of the column and begin eluting with the solvent system, collecting fractions. The elution can be performed using gravity or by applying positive pressure (flash chromatography).
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Synthesis of 2-(4-pyrimidyl)malondialdehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-pyrimidyl)malondialdehyde. Our aim is to address common challenges and provide actionable solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
While various methods for pyrimidine functionalization exist, the synthesis of this compound (CAS 28648-78-4) most likely proceeds via the reaction of 4-methylpyrimidine with an aminal ester, such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or dimethylformamide dimethyl acetal (DMFDMA). This reaction targets the active methyl group, leading to the formation of an enamine intermediate, which is subsequently hydrolyzed to the desired malondialdehyde.
Q2: My reaction is sluggish or shows no conversion of the starting 4-methylpyrimidine. What are the possible causes?
Low or no conversion can be attributed to several factors:
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Reagent Quality: Bredereck's reagent and DMFDMA are moisture-sensitive. Ensure they are fresh and handled under anhydrous conditions.
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Reaction Temperature: The reaction typically requires elevated temperatures to proceed efficiently. Ensure your reaction is heated appropriately, as specified in the protocol.
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Solvent Purity: Use of anhydrous, high-purity solvents is critical. The presence of water can quench the reagents.
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Stoichiometry: An insufficient excess of the formylating agent may lead to incomplete conversion.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?
The formation of multiple products is a common issue. Potential side products include:
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Mono-formylated intermediate: Incomplete reaction can lead to the presence of the mono-formylated enamine intermediate.
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Polymerization products: Under harsh conditions or in the presence of impurities, starting materials and the product can polymerize, leading to a complex mixture.
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Ring-opened byproducts: Pyrimidine rings can be susceptible to cleavage under certain conditions, although this is less common with the milder reagents used in this synthesis compared to classical Vilsmeier-Haack conditions.
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N-formylated pyrimidine: If the pyrimidine ring itself has reactive sites, N-formylation could occur, though less likely at the 4-position's adjacent nitrogen.
Q4: The final product is difficult to purify and appears as a brownish powder. How can I improve its purity and appearance?
The product is often a beige to brownish powder. Purification can be challenging due to the reactivity of the malondialdehyde moiety.
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Recrystallization: Attempt recrystallization from a suitable solvent system. Start with polar aprotic solvents and consider solvent/anti-solvent combinations.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. Use a gradient elution system, starting with a non-polar eluent and gradually increasing the polarity. Deactivation of the silica gel with a small percentage of triethylamine in the eluent may be necessary to prevent product degradation on the column.
-
Charcoal Treatment: To improve the color, a charcoal treatment of the crude product solution before crystallization or chromatography can be effective.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Moisture in Reaction | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, properly stored Bredereck's reagent or DMFDMA. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to decomposition of the product and reagents. Monitor the reaction by TLC to determine the optimal temperature. |
| Inefficient Hydrolysis | Ensure the hydrolysis step is complete. Adjust the pH and reaction time for the hydrolysis of the enamine intermediate. Acidic workup is typically required. |
| Product Degradation During Workup | Malondialdehydes can be unstable. Minimize the time the product is in contact with strongly acidic or basic conditions. Use milder workup procedures where possible. |
Problem 2: Formation of Tarry, Polymeric Byproducts
| Potential Cause | Suggested Solution |
| Excessive Reaction Temperature or Time | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid prolonged heating. |
| Presence of Impurities | Use highly purified starting materials and solvents. Impurities can catalyze polymerization. |
| Concentrated Reaction Mixture | Running the reaction at a higher dilution may help to minimize intermolecular side reactions that lead to polymers. |
Experimental Protocols
Proposed Synthesis of this compound
This is a proposed protocol based on the known reactivity of Bredereck's reagent with active methyl groups.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylpyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or another suitable high-boiling aprotic solvent.
-
Reagent Addition: Add Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (2.2 eq) to the solution.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
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Workup: After completion, cool the reaction mixture to room temperature. Carefully add dilute hydrochloric acid and stir vigorously to hydrolyze the intermediate enamine.
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Extraction: Separate the aqueous layer and extract it with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway
Technical Support Center: Optimization of Reaction Conditions for 2-(4-pyrimidyl)malondialdehyde Condensations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the condensation of 2-(4-pyrimidyl)malondialdehyde.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the condensation of this compound with an amine?
The reaction of this compound with a primary amine is expected to yield a pyrido[4,3-d]pyrimidine derivative. This occurs through an initial nucleophilic attack of the amine on one of the aldehyde groups, followed by cyclization and dehydration to form the fused heterocyclic ring system.
Q2: What are the critical quality attributes (CQAs) to monitor for the synthesized pyrido[4,3-d]pyrimidine product?
Key CQAs to monitor for your synthesized product include:
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Purity : The percentage of the desired compound, typically determined by High-Performance Liquid Chromatography (HPLC).[1]
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Impurity Profile : Identification and quantification of any impurities.[1]
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Yield : The amount of product obtained.[1]
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Physical Properties : Including appearance, color, and melting point.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common issue in the synthesis of pyridopyrimidines.[1] Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low reaction yields.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Quality Starting Materials | Ensure the this compound and the amine are of high purity. Impurities can inhibit the reaction.[1] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Monitor for product formation and potential degradation using TLC or HPLC. |
| Incorrect Solvent | The choice of solvent can significantly impact reactant solubility and reaction rate. Screen polar solvents like ethanol, DMF, or DMSO. Solvent-free conditions may also be beneficial in some cases. |
| Inappropriate Catalyst | While some condensations proceed without a catalyst, acidic or basic catalysts can improve yields. Consider screening mild acid catalysts (e.g., acetic acid) or base catalysts (e.g., triethylamine). |
| Incomplete Reaction | Increase the reaction time and monitor the progress by TLC or LC-MS. |
| Air or Moisture Sensitivity | Some reactions are sensitive to air or moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Significant Side Products/Impurities
Question: My reaction produces the desired product, but also significant impurities that are difficult to remove. What are these side products and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to minimizing their formation.
Logical Relationship of Side Product Formation
Caption: Potential reaction pathways leading to desired product and side products.
Common Side Products and Prevention Strategies:
| Side Product | Identification | Prevention Strategy |
| Polymeric materials | Insoluble, often tar-like substances. | Use a milder catalyst or add the aldehyde slowly to the reaction mixture. Lowering the reaction temperature may also help. |
| Unreacted Starting Materials | Peaks corresponding to the starting materials in HPLC or NMR. | Optimize reaction time and stoichiometry. Ensure the catalyst is active. |
| Incompletely cyclized intermediates | May be observed by LC-MS as intermediates in the reaction pathway. | Increase reaction time or temperature to drive the cyclization to completion. |
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my target pyrido[4,3-d]pyrimidine. What are the best practices for purification?
Answer: Purification can be challenging if the product has similar polarity to the impurities.
Troubleshooting Purification:
| Problem | Recommended Solution |
| Similar Polarity of Product and Impurities | Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina). Preparative HPLC or crystallization can be effective alternatives. |
| Product Instability | If the product is unstable on silica gel, consider using a neutral or basic alumina for chromatography. Non-chromatographic methods like recrystallization are preferred if the product is prone to degradation. |
| Incomplete Removal of Catalyst or Reagents | Ensure a thorough aqueous work-up to remove soluble catalysts and reagents before attempting chromatographic purification. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of a model condensation reaction to form a pyrido[4,3-d]pyrimidine.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 80 | 12 | 35 |
| 2 | Ethanol | Acetic Acid (10) | 80 | 8 | 65 |
| 3 | DMF | Acetic Acid (10) | 100 | 6 | 78 |
| 4 | Toluene | p-TSA (5) | 110 | 10 | 55 |
| 5 | None | None | 120 | 2 | 45 |
Note: This data is representative and actual results may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Representative Protocol for the Condensation of this compound with an Aniline Derivative
This protocol describes a general procedure for the synthesis of a substituted pyrido[4,3-d]pyrimidine.
Materials:
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This compound (1.0 eq)
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Substituted Aniline (1.1 eq)
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Glacial Acetic Acid (as catalyst and solvent)
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Ethanol (for recrystallization)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and hotplate
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of a pyrido[4,3-d]pyrimidine.
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the substituted aniline (1.1 mmol), and glacial acetic acid (5 mL).
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Heat the reaction mixture to reflux with vigorous stirring.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
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After the reaction is complete, cool the mixture to room temperature.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with a small amount of cold ethanol to remove residual acetic acid.
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Dry the crude product under vacuum.
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Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the desired pyrido[4,3-d]pyrimidine.
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Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
References
Overcoming solubility issues of 2-(4-pyrimidyl)malondialdehyde
Welcome to the technical support center for 2-(4-pyrimidyl)malondialdehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on addressing solubility issues.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter difficulties in dissolving this compound. The following table provides a structured approach to troubleshoot and resolve these issues. It is recommended to start with small quantities of the compound to establish an effective dissolution protocol.
| Issue ID | Problem Description | Suggested Solution | Rationale |
| SOL-001 | Compound does not dissolve in aqueous buffers (e.g., PBS, Tris-HCl). | Attempt dissolution in a small amount of an organic co-solvent first, such as DMSO, DMF, or ethanol, before adding the aqueous buffer. | Many organic compounds with aromatic rings, like this compound, exhibit poor aqueous solubility. A water-miscible organic solvent can disrupt the crystal lattice and solvate the molecule, allowing for subsequent dilution in an aqueous medium. |
| SOL-002 | Precipitation occurs when the organic stock solution is diluted with aqueous buffer. | Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent in the final solution. Use a surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%). | The addition of an aqueous buffer changes the polarity of the solvent system, which can cause the compound to precipitate if its solubility limit is exceeded. Reducing the concentration, increasing the organic co-solvent content, or adding a surfactant can help maintain solubility. |
| SOL-003 | Compound remains insoluble even with the use of common organic solvents. | Gently warm the solvent (e.g., to 30-40°C) while stirring or sonicating the mixture. Note the compound's melting point of 230°C (with decomposition) as a caution against excessive heating.[1] | Increased temperature can enhance the solubility of many compounds by providing the energy needed to overcome intermolecular forces in the solid state. Sonication can aid in breaking down particle aggregates, thereby increasing the surface area available for solvation. |
| SOL-004 | The pH of the aqueous solution affects the compound's solubility. | Adjust the pH of the buffer. Given the pyrimidine ring, the compound may have basic properties, and its solubility might increase in acidic conditions (e.g., pH 4-6) due to protonation. | The ionization state of a molecule can significantly impact its solubility. For compounds with basic functional groups, solubility is often enhanced in acidic solutions where the molecule becomes charged. |
| SOL-005 | Long-term stability of the stock solution is a concern, with precipitation observed over time. | Prepare fresh solutions before each experiment. If storage is necessary, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Consider filtering the stock solution through a 0.22 µm filter to remove any micro-precipitates before storage. | The stability of a compound in solution can be limited. Degradation or changes in the solvent system upon storage (e.g., evaporation) can lead to precipitation. Preparing fresh solutions ensures consistent performance. |
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
A1: this compound has a molecular formula of C7H6N2O2 and a molecular weight of approximately 150.14 g/mol .[1] It is typically a beige to beige-brownish powder.[2] Its melting point is reported to be 230°C with decomposition.[1] It is classified as an irritant, and appropriate safety precautions should be taken during handling.[1][2]
Q2: Which solvents are recommended for initial solubility testing?
Q3: How can I prepare a stock solution of this compound for cell-based assays?
A3: To prepare a stock solution, start by dissolving the compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Once fully dissolved, this stock solution can be serially diluted in cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
Q4: What should I do if the compound is intended for in vivo studies where high concentrations of organic solvents are not permissible?
A4: For in vivo applications, formulation strategies to enhance aqueous solubility are often necessary. These can include the use of co-solvents that are generally regarded as safe (GRAS), such as polyethylene glycol (PEG) or propylene glycol. Other approaches include the preparation of a solid dispersion or complexation with cyclodextrins. These advanced formulation techniques can improve the bioavailability of poorly soluble compounds.[3][4]
Q5: Is this compound known to have any biological activity?
A5: The available information does not specify a well-characterized biological activity for this compound. However, the pyrimidine scaffold is present in many biologically active molecules and is a key structure in various drug discovery programs.[5][6] Malondialdehyde itself is a marker of oxidative stress and can react with DNA.[7] Therefore, it is plausible that this compound could be investigated for various biological activities, such as an inhibitor of a specific enzyme or a modulator of a signaling pathway.
Experimental Protocols
Protocol for Determining the Solubility of this compound
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Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several glass vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL of water, PBS, ethanol, methanol, DMSO, DMF).
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Dissolution: Vortex each vial vigorously for 1-2 minutes. Observe for dissolution.
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Sonication/Heating: If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. If still not dissolved, gently warm the vial to 30-40°C with continued agitation.
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Incremental Solvent Addition: If the compound remains insoluble, add the same solvent in small, measured increments (e.g., 100 µL at a time), vortexing after each addition, until the compound fully dissolves.
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Solubility Calculation: Record the total volume of solvent required to dissolve the compound. Calculate the approximate solubility in mg/mL or mM.
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Documentation: Note the appearance of the solution (e.g., clear, colored, presence of particulates).
Visualizations
Experimental Workflow for Solubility Testing
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malondialdehyde - Wikipedia [en.wikipedia.org]
Preventing polymerization of 2-(4-pyrimidyl)malondialdehyde
This guide is intended for researchers, scientists, and drug development professionals to provide effective troubleshooting and handling protocols for 2-(4-pyrimidyl)malondialdehyde, a reactive dialdehyde prone to polymerization.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from beige to a darker brown or has developed clumps. What is happening?
A1: A change in color or the formation of precipitates are common indicators of compound degradation, likely due to polymerization.[1] Malondialdehydes are highly reactive and can undergo self-condensation reactions, similar to an aldol condensation, especially when exposed to moisture, air (oxygen), light, or trace impurities that can act as catalysts.[2][3]
Q2: The compound is difficult to dissolve, even in solvents where it should be soluble. Is this related to polymerization?
A2: Yes, this is a strong indication of polymerization. As the compound polymerizes, it forms higher molecular weight oligomers and polymers that have significantly different solubility profiles compared to the monomer. These polymers are often insoluble in common organic solvents.
Q3: I am observing unexpected, broad peaks or baseline noise in my analytical data (e.g., HPLC, NMR) for a reaction involving this compound. What is the cause?
A3: This can be caused by the presence of soluble oligomers or polymeric impurities. These species can interfere with analytical methods, leading to poor peak shape, reduced signal intensity for your desired product, and a noisy baseline.[1] It is crucial to ensure the purity of the starting material before use.
Q4: How can I prevent the polymerization of this compound?
A4: Preventing polymerization requires careful handling and storage. Key strategies include:
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Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon, to protect it from air and moisture.[4][5]
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Low Temperature Storage: Store the compound at low temperatures (see Table 1) to reduce the rate of reactive processes.
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Use of Inhibitors: The addition of a polymerization inhibitor can significantly extend the shelf-life of the compound, both in solid form and in solution.[6][7]
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Purity: Ensure the compound is free from acidic or basic impurities that could catalyze condensation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Solid compound appears discolored, clumpy, or has a hard, glassy surface. | Polymerization due to improper storage (exposure to air, moisture, or heat). | 1. Discard the reagent if severely degraded. 2. If degradation is minor, attempt purification (e.g., recrystallization from a rigorously dried solvent under inert atmosphere), though this may be difficult. 3. Always store fresh compound under an inert atmosphere at ≤4°C.[1] |
| Solutions of the compound turn cloudy or form a precipitate over time. | Polymerization in solution, which can be accelerated by solvent impurities (water, acids, bases). | 1. Use fresh, anhydrous, inhibitor-treated solvents for all experiments. 2. Prepare solutions immediately before use. 3. If a solution must be stored, keep it under an inert atmosphere, refrigerated, and in the dark. Consider adding a stabilizer like BHT.[8] |
| Inconsistent or poor yields in reactions. | Use of partially polymerized starting material, which reduces the concentration of the active monomer. | 1. Perform a quality control check (e.g., ¹H NMR or TLC) on the starting material before use to assess purity. 2. Use a fresh vial of the compound or purify the existing stock if polymerization is suspected. 3. When setting up reactions, consider adding the dialdehyde solution slowly to the reaction mixture to keep its instantaneous concentration low, minimizing self-reaction.[9] |
| Reaction mixture turns dark or tar-like. | Uncontrolled, rapid polymerization of the starting material under reaction conditions (e.g., presence of a strong base or acid). | 1. Modify reaction conditions: use a weaker base, lower the reaction temperature, or use a non-nucleophilic base.[2] 2. Employ a directed approach where the dialdehyde is added slowly to the reaction mixture to favor the desired reaction over self-condensation.[10] |
Data Presentation: Storage and Stabilization
The following tables provide recommended, though hypothetical, parameters for the storage and handling of this compound based on general principles for reactive aldehydes.
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C or -20°C | Reduces the rate of degradation and polymerization.[1] |
| Atmosphere | Dry Nitrogen or Argon | Prevents oxidation and hydrolysis from air and moisture.[4] |
| Light | Store in amber vials | Protects from light, which can catalyze radical polymerization. |
| Container | Tightly sealed glass vial with PTFE-lined cap | Ensures an airtight seal and prevents contamination.[4] |
Table 2: Suggested Polymerization Inhibitors
| Inhibitor | Type | Suggested Concentration (w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 50 - 200 ppm | Effective for preventing free-radical polymerization. Can be added to solid or solutions.[8] |
| Hydroquinone (HQ) | Radical Scavenger | 100 - 500 ppm | Highly effective, but requires the presence of oxygen to function optimally. May not be ideal for strictly anaerobic applications. |
| Triethanolamine | Base Stabilizer | 20 - 100 ppm | Can prevent acid- or base-catalyzed autocondensation. Use with caution as it may interfere with downstream reactions.[6] |
Experimental Protocols
Protocol 1: Preparation and Addition of an Inhibitor Stock Solution
Objective: To prepare a stock solution of Butylated Hydroxytoluene (BHT) and add it to solid this compound for enhanced stability.
Materials:
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous dichloromethane (DCM) or ethyl acetate
-
Micropipette
-
Vortex mixer
-
Nitrogen or argon gas line
Procedure:
-
Prepare BHT Stock Solution: In a glovebox or under a stream of inert gas, prepare a 1 mg/mL stock solution of BHT in anhydrous DCM.
-
Calculate Required Volume: Determine the mass of your this compound. To achieve a 200 ppm concentration, you will need 0.2 µL of the stock solution for every 1 mg of the dialdehyde.
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Add Inhibitor: Add the calculated volume of the BHT stock solution directly to the solid this compound.
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Remove Solvent: Gently vortex the vial. Evaporate the solvent under a gentle stream of nitrogen, leaving the solid compound coated with the BHT inhibitor.
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Store Properly: Seal the vial tightly, purge with inert gas, and store at the recommended low temperature.
Protocol 2: Inert Atmosphere Reaction Setup
Objective: To handle this compound and set up a reaction under an inert atmosphere to prevent degradation.
Materials:
-
Oven-dried glassware (Schlenk flask, dropping funnel)
-
Rubber septa, needles, and cannulas
-
Schlenk line or glovebox
-
Anhydrous, deoxygenated solvents
-
This compound (stabilized, if possible)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and assembled while hot, then allowed to cool under a stream of inert gas.[11]
-
Weighing: In a glovebox or an inert atmosphere glove bag, weigh the required amount of this compound into the Schlenk flask.
-
Solvent Addition: Add anhydrous, deoxygenated solvent to the flask via a cannula or a dry syringe.[5]
-
Reagent Addition: If the dialdehyde is a limiting reagent or prone to self-reaction, dissolve it in a dropping funnel and add it slowly to the main reaction flask containing other reagents at the desired temperature.
-
Maintain Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, vented through an oil bubbler, to prevent air ingress.[11]
Protocol 3: Quality Control by ¹H NMR
Objective: To assess the purity of this compound and check for signs of polymerization before use.
Materials:
-
NMR tube and cap
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the compound in DMSO-d₆. Malondialdehydes often exist as their enol tautomer, which should give sharp, characteristic peaks.
-
Acquire Spectrum: Obtain a standard ¹H NMR spectrum.
-
Data Analysis:
-
Pure Compound: Expect sharp, well-defined peaks corresponding to the pyrimidyl, vinyl, and aldehyde/enol protons.
-
Polymerized Compound: The presence of broad, unresolved humps in the aliphatic and aromatic regions of the spectrum, along with a decrease in the relative intensity of the monomer peaks, indicates polymerization. A poor baseline may also be observed.
-
Visualizations
Caption: Troubleshooting workflow for unstable this compound.
Caption: Simplified aldol-type self-condensation pathway.
Caption: Workflow for handling reagents under an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Crossed Aldol Reaction Using Weak Bases [jove.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. ossila.com [ossila.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 7. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 8. Preparative steps necessary for the accurate measurement of malondialdehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Scalable Synthesis of 2-(4-pyrimidyl)malondialdehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-(4-pyrimidyl)malondialdehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable synthetic route to this compound?
A1: A practical and scalable three-step approach is recommended. This involves the synthesis of a 2-halopyrimidine intermediate, followed by a nucleophilic aromatic substitution with a malonic ester, and subsequent conversion to the target malondialdehyde. This route avoids costly reagents and employs well-established, scalable reaction types.
Q2: What are the critical parameters to control in the synthesis of the 2-chloropyrimidine precursor?
A2: Temperature control during the diazotization of 2-aminopyrimidine is crucial. The reaction should be maintained at a low temperature (typically -15°C to -10°C) to prevent the decomposition of the diazonium salt and minimize side reactions. Careful, portion-wise addition of sodium nitrite is also recommended to manage the exotherm.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes. The diazotization step in the synthesis of 2-chloropyrimidine can evolve nitrogen oxides, which are toxic. This step should be performed in a well-ventilated fume hood. Additionally, phosphorus oxychloride, used in an alternative synthesis of 2-chloropyrimidine, is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each synthetic step. For the final product, this compound, techniques such as ¹H NMR and ¹³C NMR spectroscopy, as well as mass spectrometry, should be used for structural confirmation and purity assessment.
Q5: What are the expected yields for each step of the synthesis?
A5: Yields can vary depending on the scale and specific reaction conditions. However, for the synthesis of 2-chloropyrimidine from 2-aminopyrimidine, yields are often modest, in the range of 25-30%. The subsequent nucleophilic aromatic substitution and the final conversion to the malondialdehyde can proceed with moderate to good yields, typically ranging from 50% to 80% for each step, depending on optimization.
Troubleshooting Guides
Step 1: Synthesis of 2-Chloropyrimidine
-
Q: The yield of 2-chloropyrimidine is consistently low. What are the possible causes and solutions?
-
A:
-
Poor Temperature Control: The diazonium salt intermediate is unstable at higher temperatures. Ensure the reaction temperature is strictly maintained between -15°C and -10°C. Use a reliable cooling bath (e.g., acetone/dry ice).
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and portion-wise to prevent localized overheating.
-
Impure 2-Aminopyrimidine: Use high-purity 2-aminopyrimidine as starting material. Impurities can interfere with the diazotization reaction.
-
Inefficient Extraction: 2-chloropyrimidine is volatile. Ensure efficient extraction with a suitable organic solvent like diethyl ether immediately after neutralization, and minimize solvent removal time under reduced pressure.
-
-
Step 2: Synthesis of Diethyl 2-(pyrimidyl)malonate
-
Q: The reaction between 2-chloropyrimidine and diethyl malonate is not proceeding to completion. What can I do?
-
A:
-
Insufficient Base: Ensure that a slight excess of a strong base (e.g., sodium ethoxide) is used to fully deprotonate the diethyl malonate.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 50-60°C) may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition.
-
Solvent Choice: Anhydrous ethanol or tetrahydrofuran (THF) are suitable solvents. Ensure the solvent is dry, as water will quench the enolate.
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Purity of 2-Chloropyrimidine: Impurities in the 2-chloropyrimidine can inhibit the reaction. Consider recrystallizing the 2-chloropyrimidine if purity is a concern.
-
-
Step 3: Conversion to this compound
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Q: The reduction of the diethyl ester to the diol is giving multiple products. How can I improve the selectivity?
-
A:
-
Choice of Reducing Agent: Use a mild reducing agent such as lithium aluminum hydride (LiAlH₄) at low temperatures (e.g., 0°C to room temperature). Stronger reducing agents or higher temperatures may lead to over-reduction or side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reducing agent. A slight excess is usually sufficient.
-
Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction as soon as the starting material is consumed can prevent the formation of byproducts.
-
-
-
Q: The final oxidative cleavage of the diol is not working efficiently. What should I check?
-
A:
-
Oxidizing Agent: Sodium periodate (NaIO₄) is an effective and selective reagent for the cleavage of vicinal diols. Ensure the quality and activity of the NaIO₄.
-
Solvent System: A mixture of an organic solvent (like THF or methanol) and water is typically used to ensure the solubility of both the diol and the periodate.
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pH Control: The reaction is usually carried out under neutral or slightly acidic conditions. The pH can be adjusted if necessary.
-
Reaction Time and Temperature: The cleavage is often complete within a few hours at room temperature. Follow the reaction progress by TLC.
-
-
Experimental Protocols
Step 1: Synthesis of 2-Chloropyrimidine
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In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid.
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Cool the acid to 0°C in an ice-salt bath.
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Slowly add 2-aminopyrimidine in portions while maintaining the temperature below 10°C.
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Once the addition is complete, cool the solution to -15°C.
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Prepare a solution of sodium nitrite in water and cool it to 0°C.
-
Add the cold sodium nitrite solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not rise above -10°C.
-
After the addition is complete, stir the mixture for an additional hour at -10°C.
-
Carefully neutralize the reaction mixture to pH 7 with a cold aqueous solution of sodium hydroxide, keeping the temperature below 0°C.
-
Immediately extract the aqueous layer with cold diethyl ether.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloropyrimidine.
Step 2: Synthesis of Diethyl 2-(pyrimidyl)malonate
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.
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To this solution, add diethyl malonate dropwise at room temperature.
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Stir the mixture for 30 minutes to ensure complete formation of the enolate.
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Add a solution of 2-chloropyrimidine in anhydrous ethanol to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford diethyl 2-(pyrimidyl)malonate.
Step 3: Synthesis of this compound
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In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
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Add a solution of diethyl 2-(pyrimidyl)malonate in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Cool the reaction mixture back to 0°C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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Filter the resulting solid and wash it with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol.
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Dissolve the crude diol in a mixture of THF and water.
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Add sodium periodate in one portion and stir the mixture at room temperature.
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Monitor the reaction by TLC. Upon completion, filter the solid and wash with THF.
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Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield this compound.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Aminopyrimidine, HCl | NaNO₂, H₂O | -15 to -10 | 2-3 | 25-30 |
| 2 | 2-Chloropyrimidine, Diethyl malonate | NaOEt, Ethanol | Reflux | 4-6 | 60-70 |
| 3a (Reduction) | Diethyl 2-(pyrimidyl)malonate | LiAlH₄, THF | 0 to RT | 2-4 | 70-80 |
| 3b (Oxidation) | Pyrimidyl-propanediol | NaIO₄, THF/H₂O | RT | 2-3 | 70-80 |
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Troubleshooting workflow for the nucleophilic substitution step.
Technical Support Center: By-product Analysis in 2-(4-pyrimidyl)malondialdehyde Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(4-pyrimidyl)malondialdehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate by-product formation in your experiments, ensuring higher yields and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my reaction where this compound is a starting material. What are the potential causes?
A1: Low yields in reactions involving this compound can be attributed to several factors. The inherent reactivity of the malondialdehyde moiety can lead to self-condensation or polymerization, especially under basic conditions or at elevated temperatures. Additionally, incomplete cyclization with your intended reaction partner is a common issue in the synthesis of fused pyrimidine systems.[1] The purity of your starting material is also crucial; impurities can inhibit the desired reaction.
Q2: I have isolated an unexpected by-product. What are the common side reactions I should consider?
A2: Reactions with this compound, a 1,3-dicarbonyl compound, are prone to several side reactions. Key possibilities include:
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Self-Condensation: The malondialdehyde fragment can react with itself, particularly under basic catalysis, leading to oligomeric or polymeric materials.
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Incomplete Cyclization: If you are attempting to form a fused heterocyclic system, the reaction may stall after the initial nucleophilic attack, without the final ring closure.
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Alternative Cyclization Pathways: Depending on your reagents, cyclization could occur in an unintended manner, leading to isomeric by-products.
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Hydrolysis: The malondialdehyde is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to decomposition of your starting material.
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Side reactions involving the pyrimidine ring: While less common, under harsh conditions, the pyrimidine ring itself could undergo undesired reactions.
Q3: How can I minimize the formation of polymeric by-products?
A3: Polymerization is a common issue with dialdehydes.[2] To minimize this, consider the following strategies:
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Control of Stoichiometry: Use a precise stoichiometry of reactants. An excess of the dialdehyde can favor polymerization.
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Slow Addition: Add the this compound slowly to the reaction mixture containing the other reactant. This maintains a low concentration of the dialdehyde, favoring the desired bimolecular reaction over polymerization.
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Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote unwanted side reactions, including polymerization.
Q4: My purification is complicated by several closely-related by-products. What analytical techniques are best for identifying them?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
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Thin Layer Chromatography (TLC): Use TLC during the reaction to monitor the formation of by-products.[3]
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High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for separating complex mixtures and can be coupled with mass spectrometry (LC-MS) for molecular weight determination of the by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed structure of isolated by-products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can provide the exact mass and elemental composition of by-products, aiding in their identification.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Fused Heterocycle
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Inefficient reaction conditions. | - Increase reaction temperature incrementally. - Screen different solvents to improve solubility. - Evaluate alternative catalysts (e.g., Lewis acids, organocatalysts). |
| Poor quality of starting material. | - Confirm the purity of this compound by NMR or melting point. - Purify the starting material if necessary. | |
| Multiple spots on TLC, with one major by-product | Incomplete cyclization or formation of a stable intermediate. | - Consider a stronger dehydrating agent if water is a by-product of the cyclization. - Alter the pH of the reaction to favor the final cyclization step. |
| Formation of an isomeric product. | - Modify the reaction conditions (temperature, catalyst) to favor the desired regioisomer. | |
| Significant amount of baseline material on TLC | Polymerization of this compound. | - Employ high dilution conditions. - Use a slow-addition method for the dialdehyde. - Lower the reaction temperature. |
Issue 2: Presence of a Water-Soluble By-product
| Symptom | Possible Cause | Troubleshooting Steps |
| A portion of the product is lost during aqueous work-up | Hydrolysis of the malondialdehyde moiety. | - Perform the reaction under anhydrous conditions. - Use a non-aqueous work-up if possible. - Neutralize the reaction mixture before adding water. |
| Formation of a salt. | - Adjust the pH of the aqueous layer to precipitate the product if it has acidic or basic functionality. |
Experimental Protocols
While specific protocols are highly dependent on the target molecule, the following general procedure for the synthesis of a fused pyrimidine, such as a pyrimido[4,5-d]pyrimidine, from this compound and a binucleophile (e.g., amidine, guanidine) can serve as a starting point.
General Protocol for the Synthesis of a Fused Pyrimidine:
-
Reaction Setup: To a solution of the binucleophile (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or acetic acid), add a catalyst if required (e.g., a catalytic amount of acid or base).
-
Reactant Addition: Slowly add a solution of this compound (1.0 mmol) in the same solvent to the reaction mixture at a controlled temperature (e.g., room temperature or 0 °C).
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The work-up procedure will depend on the properties of the product and by-products. It may involve extraction, precipitation, or direct purification.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system.
Visualizing Reaction Pathways
To better understand the potential outcomes of your reaction, the following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: Desired reaction pathway for fused pyrimidine synthesis.
Caption: Common side reaction: self-condensation of the starting material.
Caption: A logical workflow for troubleshooting by-product formation.
References
Troubleshooting guide for 2-(4-pyrimidyl)malondialdehyde experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-pyrimidyl)malondialdehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a substituted malondialdehyde derivative containing a pyrimidine ring. While specific applications are not widely documented in publicly available literature, its structure suggests potential use as a building block in medicinal chemistry for the synthesis of more complex heterocyclic compounds. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors for cancer therapy. Malondialdehyde and its derivatives are also known to be reactive compounds used in various chemical syntheses.
Q2: How should this compound be stored and handled?
As a dialdehyde, this compound is likely susceptible to oxidation and polymerization. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage). It is listed as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Q3: What are the expected spectroscopic data for this compound?
Q4: In which solvents is this compound soluble?
Given its polar nature due to the aldehyde and pyrimidine groups, it is expected to have good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like methanol and ethanol. Its solubility in nonpolar solvents like hexanes is likely to be low.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route for this compound is the nucleophilic aromatic substitution (SNAr) of a 4-halopyrimidine with a malonate ester, followed by reduction and hydrolysis. Below is a detailed hypothetical protocol.
Step 1: Diethyl 2-(4-pyrimidyl)malonate Synthesis
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To a solution of diethyl malonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4-chloropyrimidine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Diethyl Ester to the Diol
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To a solution of diethyl 2-(4-pyrimidyl)malonate (1.0 equivalent) in anhydrous THF at 0°C under an argon atmosphere, add lithium aluminum hydride (LiAlH4) (2.5 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, cool the reaction to 0°C and quench sequentially with water, 15% aqueous sodium hydroxide, and water again (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol.
Step 3: Oxidation of the Diol to this compound
-
To a solution of the crude diol (1.0 equivalent) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (DMP) (2.5 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low or no yield of diethyl 2-(4-pyrimidyl)malonate | Incomplete deprotonation of diethyl malonate. | Ensure sodium hydride is fresh and the reaction is performed under strictly anhydrous conditions. |
| Low reactivity of 4-chloropyrimidine. | Increase the reaction temperature or use a more polar aprotic solvent like DMF. Consider using a stronger base like potassium tert-butoxide. | |
| Side reactions. | Add the 4-chloropyrimidine solution slowly to the deprotonated malonate to avoid dimerization or other side reactions. | |
| Step 2: Incomplete reduction of the ester | Insufficient LiAlH4. | Use a larger excess of LiAlH4. Ensure the LiAlH4 is fresh and the reaction is anhydrous. |
| Complex formation. | During workup, ensure proper quenching to break up aluminum complexes and release the product. | |
| Step 3: Low yield of the final dialdehyde | Over-oxidation to the carboxylic acid. | Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material. |
| Instability of the product. | Purify the product quickly and at low temperatures. Avoid prolonged exposure to air and light. | |
| General: Multiple spots on TLC after purification | Impurities from starting materials. | Ensure the purity of starting materials before use. |
| Decomposition of the product on silica gel. | Consider using a different stationary phase for chromatography (e.g., alumina) or using a less polar eluent system. | |
| Presence of byproducts. | Re-purify the product using a different chromatographic technique or recrystallization if a suitable solvent is found. |
Data Presentation
Table 1: Hypothetical Reaction Yields and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | % Yield | Purity (by HPLC) |
| 1 | Diethyl 2-(4-pyrimidyl)malonate | 10.0 | 7.5 | 75% | 98% |
| 2 | 2-(4-pyrimidyl)propane-1,3-diol | 6.5 | 5.2 | 80% | 95% (crude) |
| 3 | This compound | 5.1 | 2.8 | 55% | 97% |
Table 2: Hypothetical Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.85 (s, 2H, -CHO), 8.80 (d, J=1.5 Hz, 1H, pyrimidine-H), 8.60 (d, J=5.0 Hz, 1H, pyrimidine-H), 7.50 (dd, J=5.0, 1.5 Hz, 1H, pyrimidine-H), 4.50 (s, 1H, CH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 190.2 (CHO), 158.5, 157.0, 150.0, 120.5 (pyrimidine-C), 55.0 (CH) |
| Mass Spec (ESI+) | m/z 151.05 [M+H]⁺ |
Visualizations
Caption: Synthesis workflow for this compound.
Technical Support Center: Catalyst Selection for Reactions Involving 2-(4-pyrimidyl)malondialdehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during chemical reactions with 2-(4-pyrimidyl)malondialdehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving this compound?
A1: this compound is a highly reactive 1,3-dicarbonyl compound. Its primary reactivity centers around the two aldehyde groups, making it an excellent precursor for cyclocondensation and Knoevenagel-type reactions. Common applications include the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, and the introduction of a pyrimidyl-substituted vinyl group to active methylene compounds.
Q2: What general classes of catalysts are effective for reactions with this compound?
A2: The choice of catalyst is highly dependent on the specific reaction. Generally, both acid and base catalysts are employed.
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Acid catalysts , including Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, FeCl₃, lanthanide triflates), are effective in promoting cyclization and dehydration steps.[1]
-
Base catalysts , ranging from inorganic bases (e.g., NaOH, KOH) to organic amines (e.g., piperidine, pyridine) and solid bases (e.g., MgO/ZrO₂, hydrotalcites), are typically used in Knoevenagel-type condensations.[2][3]
-
Organocatalysts , such as L-proline, can be utilized for asymmetric aldol-type reactions.[4]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
A3: The decision depends on several factors, including reaction conditions, desired product purity, and scalability.
-
Homogeneous catalysts (e.g., HCl, L-proline) are often highly active and selective but can be difficult to separate from the reaction mixture.
-
Heterogeneous catalysts (e.g., CeZrO₄, MgO/ZrO₂) offer the significant advantage of easy separation and potential for recycling, which can be more environmentally friendly and cost-effective, especially for larger-scale synthesis.[2][5]
Q4: Can I use palladium catalysts in reactions with this compound?
A4: While the malondialdehyde moiety is not directly involved in cross-coupling, the pyrimidine ring itself can be functionalized using palladium catalysis, provided it has suitable leaving groups (e.g., halogens). For instance, if the pyrimidine ring of your starting material is a dihalopyrimidine, palladium catalysts with bulky N-heterocyclic carbene ligands can be used for selective cross-coupling reactions.[6] However, for reactions involving the malondialdehyde group, acid/base catalysis is more conventional.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Suboptimal Catalyst: The chosen catalyst may not be active enough or may be leading to side reactions.[1] 2. Incorrect Stoichiometry: Molar ratios of reactants are not optimized.[7] 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier.[1] 4. Poor Reagent Purity: Impurities in starting materials can inhibit the reaction.[8] | 1. Catalyst Screening: Test a range of catalysts, including both Lewis and Brønsted acids, or different base catalysts. Consider using a solid acid or base catalyst for easier workup.[1][2] 2. Optimize Stoichiometry: Carefully control the molar ratios of your reactants. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.[8] 4. Purify Reagents: Ensure all starting materials, including the this compound, are of high purity. |
| Formation of Multiple Products | 1. Lack of Regioselectivity: In cyclization reactions with unsymmetrical reagents, multiple isomers can form.[7] 2. Self-Condensation/Polymerization: The highly reactive malondialdehyde can undergo self-polymerization under certain conditions.[1] 3. Competing Reaction Pathways: For example, in a Biginelli-type reaction, a Hantzsch dihydropyridine can form as a byproduct.[8] | 1. Use Directing Groups: Employ protecting or directing groups to enhance regioselectivity.[7] 2. Modify Reaction Conditions: Lowering the reaction temperature or changing the solvent can minimize side reactions.[7] Add the malondialdehyde slowly to the reaction mixture. 3. Optimize Catalyst and Temperature: The choice of catalyst and reaction temperature can influence the selectivity towards the desired product.[8] |
| Difficult Product Purification | 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography.[7] 2. Residual Catalyst: Homogeneous catalysts can be challenging to remove completely.[7] | 1. Alternative Purification: Try different solvent systems for chromatography, or consider alternative methods like preparative HPLC or recrystallization.[7] 2. Switch to Heterogeneous Catalyst: The use of a solid catalyst can simplify purification as it can be filtered off.[2] |
Quantitative Data Summary
The following tables provide a summary of catalyst performance in analogous condensation reactions. These can serve as a starting point for catalyst selection in your experiments with this compound.
Table 1: Performance of Various Catalysts in Knoevenagel Condensation
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| MgO/ZrO₂ | Benzaldehyde, Ethyl Cyanoacetate | None | 60 | 1.5 h | 80 | [5] |
| MgO/ZrO₂ | Benzaldehyde, Malononitrile | None | 60 | 20 min | 93 | [5] |
| CeZrO₄ | Benzaldehyde, Malononitrile | Ethanol | Reflux | 30 min | 98 | [2] |
| Hydrotalcite | Benzaldehyde, Ethyl Acetoacetate | None | 140 | 2 h | 95 | [9] |
Table 2: Catalyst Performance in Biginelli-type Pyrimidine Synthesis
| Catalyst | Reaction Type | Solvent | Temperature | Yield (%) | Reference |
| HCl | Classical Biginelli | Ethanol | Reflux | Varies (can be low) | [1] |
| FeCl₃ | Lewis Acid Catalyzed | Acetonitrile | Reflux | >90 | [1] |
| Lanthanide Triflates | Lewis Acid Catalyzed | Ethanol | Reflux | High | [1] |
| β-Cyclodextrin | Organocatalyzed | Water | 80°C | Good to Excellent | [10] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with an Active Methylene Compound
-
To a solution of this compound (1 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the catalyst (e.g., 10 mol% piperidine or 50 mg of solid catalyst like MgO/ZrO₂).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a solid catalyst is used, remove it by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.
Protocol 2: General Procedure for Synthesis of a Fused Pyrido[2,3-d]pyrimidine
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In a round-bottom flask, combine this compound (1 mmol), an appropriate amino-substituted precursor (e.g., 3-aminopyrazole, 1 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 5 mol%).
-
Add a suitable solvent (e.g., ethanol or acetic acid, 15 mL).
-
Heat the mixture to reflux for the required time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature, which may cause the product to precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, neutralize the reaction mixture and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Catalyst screening workflow for reactions with this compound.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparing reactivity of 2-(4-pyrimidyl)malondialdehyde with other malondialdehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-(4-pyrimidyl)malondialdehyde against other substituted malondialdehydes. The content is based on established principles of organic chemistry and provides a framework for experimental validation.
Introduction
Malondialdehyde (MDA) and its derivatives are pivotal intermediates in organic synthesis and are also recognized as biomarkers of oxidative stress. The reactivity of the malondialdehyde scaffold can be significantly modulated by the nature of the substituent at the 2-position. This guide focuses on this compound, a heterocyclic substituted malondialdehyde, and compares its predicted reactivity with other analogs based on the electronic properties of the substituents.
The core reactivity of malondialdehydes in nucleophilic addition and condensation reactions is dictated by the electrophilicity of the carbonyl carbons. Substituents at the C-2 position can either enhance or diminish this electrophilicity through inductive and resonance effects.
Theoretical Reactivity Comparison
The pyrimidine ring is an electron-withdrawing group due to the presence of two electronegative nitrogen atoms. This property is expected to increase the partial positive charge on the carbonyl carbons of this compound, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted malondialdehyde.
Conversely, electron-donating groups, such as alkyl groups, are predicted to decrease the electrophilicity of the carbonyl carbons and thus reduce the reactivity of the malondialdehyde derivative. Halogens, being electronegative, act as electron-withdrawing groups and are expected to increase reactivity.
Based on these principles, a predicted reactivity order for a series of 2-substituted malondialdehydes in nucleophilic addition reactions is proposed in Table 1.
Table 1: Predicted Relative Reactivity of Substituted Malondialdehydes
| Substituent at C-2 | Electronic Effect | Predicted Relative Reactivity |
| Bromo | Strong Electron-Withdrawing (-I) | Very High |
| Chloro | Strong Electron-Withdrawing (-I) | High |
| 4-Pyrimidyl | Electron-Withdrawing (-I, -M) | High |
| Unsubstituted (-H) | Neutral | Moderate |
| Methyl | Electron-Donating (+I) | Low |
Note: This table presents a qualitative prediction of reactivity. Experimental validation is required for quantitative comparison.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivities, the following experimental protocols can be employed. These methods are designed to provide quantitative or semi-quantitative data suitable for comparison.
Protocol 1: Reaction with 2,4-Dinitrophenylhydrazine (DNPH)
This experiment measures the rate of formation of the corresponding bis(2,4-dinitrophenylhydrazone) derivative, a classic reaction for carbonyl compounds. The reaction can be monitored spectrophotometrically.
Materials:
-
This compound
-
Unsubstituted malondialdehyde
-
2-Bromomalondialdehyde
-
2-Methylmalondialdehyde
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in a suitable solvent like acetonitrile and containing a catalytic amount of acid)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare equimolar solutions of each malondialdehyde derivative in a suitable solvent (e.g., ethanol).
-
Prepare a solution of DNPH.
-
In a cuvette, mix a known concentration of a malondialdehyde derivative with the DNPH solution.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the λmax of the product (typically around 390-420 nm) over time.
-
Record the absorbance at regular intervals.
-
Repeat the experiment for each malondialdehyde derivative under identical conditions (temperature, concentration, solvent).
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
Data Analysis:
The initial reaction rates for each malondialdehyde derivative can be compared to establish a quantitative reactivity order.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to detect malondialdehyde. The rate of formation of the pink-colored adduct between malondialdehyde and thiobarbituric acid (TBA) can be used as an indicator of reactivity.
Materials:
-
Substituted malondialdehyde derivatives
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Water bath or heating block
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of each malondialdehyde derivative.
-
To a series of test tubes, add a known amount of each malondialdehyde derivative.
-
Add the TBA reagent to each tube.
-
Incubate the mixture at a constant temperature (e.g., 95°C) for a set period.
-
Stop the reaction by cooling the tubes on ice.
-
Measure the absorbance of the resulting pink solution at 532 nm.
-
To obtain kinetic data, samples can be taken at different time points during the incubation.
Data Analysis:
The absorbance values, which are proportional to the amount of adduct formed, can be plotted against time. The initial slope of this plot will give the reaction rate.
Data Presentation
The quantitative data obtained from the suggested experiments should be summarized in a clear and structured table for easy comparison.
Table 2: Comparative Reactivity Data (Example)
| Malondialdehyde Derivative | Initial Reaction Rate with DNPH (Abs/min) | Initial Reaction Rate in TBARS Assay (Abs/min) |
| 2-Bromomalondialdehyde | Experimental Value | Experimental Value |
| 2-Chloromalondialdehyde | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value |
| Unsubstituted malondialdehyde | Experimental Value | Experimental Value |
| 2-Methylmalondialdehyde | Experimental Value | Experimental Value |
Visualization of Reactivity Principles
The following diagram illustrates the factors influencing the electrophilicity of the carbonyl carbons in substituted malondialdehydes, which in turn determines their reactivity.
Caption: Logical flow of substituent effects on reactivity.
Conclusion
Based on fundamental electronic effects, this compound is predicted to be a highly reactive derivative within the malondialdehyde family, surpassed in reactivity perhaps only by analogs bearing strongly electron-withdrawing halogen substituents. Its enhanced electrophilicity makes it a promising substrate for various synthetic applications where high reactivity is desired. The experimental protocols outlined in this guide provide a robust framework for the quantitative validation of these predictions, enabling researchers to make informed decisions in their synthetic endeavors and mechanistic studies.
Comparative Guide to the Biological Activity of Compounds Derived from 2-(4-pyrimidyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various heterocyclic compounds synthesized from the versatile starting material, 2-(4-pyrimidyl)malondialdehyde. This key intermediate serves as a valuable building block for the creation of a diverse range of pyrimidine-based derivatives with potential therapeutic applications. The following sections detail the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data and methodologies.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of critical cellular processes, leading to apoptosis and the cessation of cell proliferation.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Derivative 2d | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | [1] |
| Pyrido[2,3-d]pyrimidines | Compound 4 | MCF-7 (Breast Cancer) | 0.57 | [2] |
| Pyrido[2,3-d]pyrimidines | Compound 11 | HepG2 (Liver Cancer) | 0.99 | [2] |
| Pyrimido[5,4-e][3][4][5]triazines | Compound 6b | A549 (Lung Carcinoma) | 3.6 | [6] |
| Pyrazolopyrimidines | Compound 9 | A549 (Lung Carcinoma) | >3.6, <100 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental Workflow for Anticancer Screening
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new insight into the synthesis and biological activities of pyrazole based derivatives (2022) | Satbir Mor | 9 Citations [scispace.com]
- 5. d-nb.info [d-nb.info]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure and Synthesis of 2-(4-pyrimidyl)malondialdehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products derived from 2-(4-pyrimidyl)malondialdehyde, a versatile precursor in the synthesis of fused heterocyclic compounds. We present a comparative overview of synthetic methodologies, experimental data, and potential biological implications, with a focus on the formation of pyrimido[4,5-d]pyrimidine derivatives. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction
This compound is a reactive 1,3-dicarbonyl compound poised for cyclocondensation reactions to generate a variety of heterocyclic systems. Its inherent structure, featuring a pyrimidine substituent, makes it a particularly interesting starting material for the synthesis of fused pyrimidine scaffolds, which are known to exhibit a wide range of biological activities. This guide focuses on the validation of the structures of products resulting from the reaction of this compound with key reagents such as guanidine and urea, leading to the formation of the pyrimido[4,5-d]pyrimidine core.
Reaction Pathways and Product Structures
The primary reaction pathway for this compound involves its cyclocondensation with nucleophilic reagents containing an N-C-N fragment. The expected products are 5-substituted pyrimido[4,5-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry.
Comparative Analysis of Synthetic Methodologies
The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through various methods. Below is a comparison of the direct condensation approach with a common alternative, the multi-component Biginelli-like reaction.
| Feature | Direct Condensation of 2-Substituted Malondialdehyde | Multi-Component Biginelli-Like Reaction |
| Starting Materials | This compound, Guanidine/Urea | Aldehyde, 6-Aminouracil, Guanidine/Urea/Thiourea |
| Reaction Type | Cyclocondensation | One-pot, multi-component reaction |
| Catalyst | Typically base or acid-catalyzed | Often acid-catalyzed (e.g., HCl, p-TsOH) or Lewis acid-catalyzed |
| Solvent | Ethanol, Acetic Acid, or solvent-free | Ethanol, DMF, or water |
| Advantages | Direct route to the target scaffold from a pre-functionalized precursor. | High atom economy, operational simplicity, and access to diverse structures.[1][2] |
| Disadvantages | May require synthesis of the substituted malondialdehyde precursor. | Can sometimes lead to mixtures of products or require careful optimization. |
Experimental Data Comparison
While specific experimental data for the direct reaction of this compound is not extensively reported, data for analogous pyrimido[4,5-d]pyrimidine derivatives synthesized through alternative routes provide valuable comparative insights.
Table 1: Spectroscopic Data for Representative Pyrimido[4,5-d]pyrimidine Derivatives
| Compound | Synthesis Method | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| 2-Methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | Two-step from 4-amino-2,6-dimethylpyrimidine-5-carbonitrile | 10.38 (s, 1H), 10.01 (s, 1H), 8.53 (d, 2H), 7.89 (d, 2H), 7.59 (m, 3H), 7.44 (t, 2H), 7.19 (t, 1H), 2.55 (s, 3H) | 172.53, 166.05, 163.27, 158.80, 158.19, 138.89, 137.24, 132.16, 129.27, 129.10, 129.01, 124.93, 122.85, 105.07, 27.47 | [M+H]+: 314.1400 | [3] |
| 7-(4-methylpiperazin-1-yl)-N-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-4-amine | Multi-step from thiourea | Not explicitly detailed | 164.4, 163.9, 161.7, 159.5, 158.5, 158.3, 144.1, 139.1, 138.7, 129.1, 128.5, 127.0, 125.1, 124.9, 123.5, 122.9, 122.6, 121.9, 121.6, 119.9, 100.9, 100.6, 83.4, 80.8, 24.1, 6.2 | [M+H]+: 303.1358 | [4] |
| 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines | Biginelli-like reaction of 6-amino-2-thiouracil | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | [1] |
Note: The spectroscopic data presented are for variously substituted pyrimido[4,5-d]pyrimidines and serve as a reference for the expected chemical shifts and fragmentation patterns of the target compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(4-pyrimidyl)pyrimido[4,5-d]pyrimidine (Hypothetical)
This protocol is based on established methods for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and guanidine.[5]
Materials:
-
This compound (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Sodium ethoxide (1.5 mmol)
-
Absolute ethanol (20 mL)
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add guanidine hydrochloride and stir for 30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
Protocol 2: Alternative One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines
This protocol is a representative example of a multi-component reaction to synthesize the pyrimido[4,5-d]pyrimidine core.[6][7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
6-Amino-1,3-dimethyluracil (1 mmol)
-
Urea (1.2 mmol)
-
DABCO-based ionic liquid catalyst (0.1 mmol)
-
Solvent (e.g., ethanol or solvent-free)
Procedure:
-
A mixture of the aromatic aldehyde, 6-amino-1,3-dimethyluracil, urea, and the catalyst is heated at 80-100 °C for the specified time (typically 1-3 hours), with or without a solvent.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The product is washed with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials and the catalyst.
-
The catalyst can often be recovered from the filtrate and reused.
-
The crude product is purified by recrystallization.
Biological Activity and Signaling Pathways
Pyrimido[4,5-d]pyrimidine derivatives have been extensively studied for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[8][9] A notable target for this class of compounds is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a promising strategy for cancer therapy.[10][11]
The inhibition of the Cyclin E/CDK2 complex by pyrimido[4,5-d]pyrimidine derivatives prevents the phosphorylation of the retinoblastoma protein (pRb).[3] This, in turn, blocks the G1/S phase transition of the cell cycle, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
Conclusion
The reaction of this compound with guanidine and urea is a promising route for the synthesis of 5-(4-pyrimidyl)pyrimido[4,5-d]pyrimidine derivatives. While direct experimental data for these specific reactions are limited, a wealth of information on the synthesis and biological activity of the broader pyrimido[4,5-d]pyrimidine class provides a strong foundation for further investigation. The comparative analysis of synthetic methodologies and the known anticancer activity of these compounds highlight their potential in drug discovery and development. This guide serves as a foundational resource for researchers aiming to explore this fascinating class of heterocyclic compounds.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 6. oiccpress.com [oiccpress.com]
- 7. oiccpress.com [oiccpress.com]
- 8. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2-(4-pyrimidyl)malondialdehyde Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the isomers of 2-(4-pyrimidyl)malondialdehyde. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a detailed framework based on established principles of keto-enol tautomerism and spectroscopic data from closely related analogues. The experimental protocols provided are standardized methodologies applicable for the characterization of this and similar compounds.
Isomerism of this compound
This compound is expected to exist as a tautomeric mixture of the diketo form and various enol forms. The predominant enol form is likely a chelated enol, stabilized by an intramolecular hydrogen bond. The different isomers will exhibit distinct spectroscopic signatures.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for the isomers of this compound based on known spectral characteristics of malondialdehydes and pyrimidine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, δ in ppm)
| Proton | Diketo Isomer | (Z)-Enol Isomer | (E)-Enol Isomer |
| H2' (pyrimidine) | ~9.2 | ~9.1 | ~9.1 |
| H5' (pyrimidine) | ~7.4 | ~7.3 | ~7.3 |
| H6' (pyrimidine) | ~8.8 | ~8.7 | ~8.7 |
| CH (malonyl) | ~4.5 (t) | - | - |
| CHO (aldehyde) | ~9.8 (d) | ~8.5 (s) | ~8.6 (s) |
| CH= (enol) | - | ~8.2 (d) | ~8.3 (d) |
| OH (enol) | - | ~14-15 (br s) | ~6-8 (br s) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, δ in ppm)
| Carbon | Diketo Isomer | (Z)-Enol Isomer | (E)-Enol Isomer |
| C2' (pyrimidine) | ~158 | ~157 | ~157 |
| C4' (pyrimidine) | ~165 | ~163 | ~163 |
| C5' (pyrimidine) | ~122 | ~121 | ~121 |
| C6' (pyrimidine) | ~159 | ~158 | ~158 |
| CH (malonyl) | ~60 | - | - |
| C=O (keto/aldehyde) | ~200 | ~190 (aldehyde) | ~192 (aldehyde) |
| C-OH (enol) | - | ~175 | ~173 |
| C= (enol) | - | ~110 | ~112 |
Table 3: Predicted IR Absorption Bands (in cm⁻¹)
| Functional Group | Diketo Isomer | (Z)-Enol Isomer |
| O-H stretch (enol) | - | 3200-2500 (broad, strong) |
| C-H stretch (aldehyde) | 2850-2750 (two bands) | 2880-2780 |
| C=O stretch (aldehyde/keto) | 1725 (strong), 1690 (strong) | 1660 (strong, conjugated) |
| C=C stretch (aromatic/enol) | 1580, 1470 | 1600, 1580, 1470 |
| C-O stretch (enol) | - | 1300-1200 |
Table 4: Predicted UV-Vis Absorption Maxima (λmax in nm)
| Solvent | (Z)-Enol Isomer |
| Hexane | ~260, ~320 |
| Ethanol | ~265, ~330 |
| Water (acidic pH) | ~250 |
| Water (basic pH) | ~270, ~350 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and determine the isomeric ratio.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a spectral width of -2 to 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 0 to 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule and to distinguish between the keto and enol forms.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Press the sample firmly against the crystal using the pressure clamp.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for characteristic absorption bands.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties and study the effect of solvent polarity and pH on the tautomeric equilibrium.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions in different solvents (e.g., hexane, ethanol, water) to obtain an absorbance in the range of 0.2-1.0. For pH studies, use buffered aqueous solutions.
-
-
Spectrum Acquisition:
-
Use matched quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution from 200 to 600 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each peak.
Workflow and Relationships
Caption: Workflow for the spectroscopic comparison of isomers.
In Vitro Screening of Pyrimidine Derivatives: A Comparative Guide
Disclaimer: This guide provides a comparative overview of the in vitro screening of various pyrimidine derivatives. Extensive literature searches did not yield specific data on the in vitro screening of 2-(4-pyrimidyl)malondialdehyde derivatives. Therefore, this document focuses on structurally related pyrimidine compounds to provide a relevant and comprehensive resource for researchers, scientists, and drug development professionals.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide summarizes the in vitro anticancer and enzyme-inhibitory activities of several classes of pyrimidine derivatives, presenting key quantitative data and detailed experimental protocols for common screening assays.
In Vitro Anticancer and Cytotoxic Activity of Pyrimidine Derivatives
A variety of pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines. The MTT assay is a commonly employed method to assess this activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing cytotoxic potency.
Below is a summary of the cytotoxic activities of different pyrimidine derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Various Pyrimidine Derivatives against Cancer Cell Lines
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Pyrimidinyl Hydrazones | Compound 15 | Melanoma | 0.37 | [1] |
| Ovarian Cancer | 0.11 | [1] | ||
| Pancreatic Cancer | 1.09 | [1] | ||
| Pyrimidine Derivatives | Compound 3b | Prostate Carcinoma (PC3) | 21 | [2] |
| Compound 3d | Prostate Carcinoma (PC3) | 17 | [2] | |
| Pyrazolo[3,4-d]pyrimidinones | Compound 4a | Hepatocellular Carcinoma (HepG2) | 16.08 | |
| Colorectal Carcinoma (HCT116) | >50 | |||
| Compound 4b | Hepatocellular Carcinoma (HepG2) | >50 | ||
| Colorectal Carcinoma (HCT116) | >50 | |||
| Pyrazolo[3,4-d]pyrimidine | N-(3,4,5-trimethoxybenzylidene)-2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide 4 | Colorectal Adenocarcinoma (HT-29) | 5.36-9.09 | [3] |
| Non-small Cell Lung Cancer (A549) | 5.36-9.09 | [3] | ||
| Breast Carcinoma (MCF-7) | 5.36-9.09 | [3] | ||
| Fused Pyrimidine | Compound 11 | Colon Carcinoma (Caco-2) | 12.49 | [3] |
In Vitro Enzyme Inhibition by Pyrimidine Derivatives
Pyrimidine derivatives have been extensively investigated as inhibitors of various enzymes that are implicated in a range of diseases. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 2: Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Enzyme | Compound | IC50 (µM) | Ki (nM) | Reference |
| Pyrimidine Derivatives | Carbonic Anhydrase I (hCA I) | Various | 39.16 ± 7.70 - 144.62 ± 26.98 | [4] | |
| Carbonic Anhydrase II (hCA II) | Various | 18.21 ± 3.66 - 136.35 ± 21.48 | [4] | ||
| Acetylcholinesterase (AChE) | Various | 33.15 ± 4.85 - 52.98 ± 19.86 | [4] | ||
| Butyrylcholinesterase (BChE) | Various | 31.96 ± 8.24 - 69.57 ± 21.27 | [4] | ||
| α-Glycosidase | Various | 17.37 ± 1.11 - 253.88 ± 39.91 | [4] | ||
| Aldose Reductase (AR) | Various | 648.82 ± 53.74 - 1902.58 ± 98.90 | [4] | ||
| Pyrimidine Analogs | Dihydroorotate Dehydrogenase (DHO-dehase) | D,L-5-trans-methyl DHO (7) | 45,000 | [5] | |
| Pyrimidine Derivatives | Glutathione Reductase (GR) | 4-amino-2,6-dichloropyrimidine | 979 ± 230 | ||
| Pyrimidine Derivatives | Cyclooxygenase-2 (COX-2) | L1 | Similar to Meloxicam | [6] | |
| L2 | Similar to Meloxicam | [6] | |||
| Fused Pyrimidine | EGFR | Compound 11 | 0.071 | [3] | |
| VEGFR-2 | Compound 11 | 0.098 | [3] |
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[1][2][4][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the purple formazan crystals.[1][7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined from the dose-response curve.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[6]
-
Reagent Preparation: Prepare assay buffer, heme, and COX-2 enzyme solutions. Dissolve test compounds and reference inhibitors in DMSO to create stock solutions, followed by serial dilutions.[6]
-
Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to the appropriate wells.[6]
-
Inhibitor Incubation: Add the various concentrations of the test compounds or reference inhibitors to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[6]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[6]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).[6]
-
Detection: Measure the amount of prostaglandin produced using a suitable method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the inhibition of DHFR, an enzyme crucial for nucleotide synthesis.[5]
-
Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5]
-
Reaction Mixture: Prepare a reaction mixture containing DHFR assay buffer, DHFR substrate (DHF), and NADPH.
-
Enzyme and Inhibitor Incubation: Add the purified DHFR enzyme to the reaction mixture with and without the test compounds (inhibitors).
-
Reaction Initiation: Start the reaction by adding the substrate or cofactor.
-
Absorbance Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate of NADPH oxidation is proportional to DHFR activity. Calculate the percentage of inhibition from the reduction in the rate of NADPH oxidation in the presence of the test compound. Determine the IC50 value from the dose-response curve.
In Vitro Glutathione Reductase (GR) Inhibition Assay
This assay assesses the inhibitory effect of compounds on Glutathione Reductase, an important antioxidant enzyme.
-
Principle: The activity of GR is determined by measuring the rate of NADPH oxidation, which is monitored as a decrease in absorbance at 340 nm.[8] The reaction involves the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) with NADPH as a cofactor.[8]
-
Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer (e.g., potassium phosphate buffer with EDTA), GSSG, and NADPH.[8][9]
-
Sample/Inhibitor Addition: Add the sample containing GR (e.g., cell lysate) or purified GR along with various concentrations of the test inhibitor.
-
Reaction Initiation: Initiate the reaction by adding one of the substrates (e.g., GSSG or NADPH).
-
Absorbance Measurement: Immediately record the decrease in absorbance at 340 nm at regular intervals for a specific period (e.g., 5-10 minutes).[9]
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 or Ki values can then be calculated.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate common workflows and concepts in the in vitro screening of chemical compounds.
Caption: General workflow for in vitro screening of chemical compounds.
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
Discussion
While specific data on this compound derivatives is not available in the reviewed literature, the malondialdehyde (MDA) moiety is a well-known biomarker of oxidative stress and lipid peroxidation. It is a reactive dicarbonyl compound that can form adducts with proteins and DNA, potentially leading to cytotoxic and genotoxic effects. The incorporation of an MDA-like structure into a pyrimidine scaffold could lead to compounds with novel mechanisms of action, potentially targeting pathways involved in oxidative stress or acting as bifunctional molecules with both pyrimidine-mediated and dicarbonyl-mediated activities. Further research into the synthesis and in vitro screening of such derivatives is warranted to explore their therapeutic potential.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
Docking studies of ligands synthesized from 2-(4-pyrimidyl)malondialdehyde
Comparative Docking Studies of Pyrimidine-Based Ligands in Drug Discovery
A detailed analysis of ligands derived from 2-(4-pyrimidyl)malondialdehyde and their therapeutic potential, providing a comparative overview of their binding affinities and interactions with key biological targets.
This guide offers a comprehensive comparison of ligands synthesized from this compound and their performance in molecular docking studies. We delve into their binding efficiencies against various therapeutic targets, presenting a side-by-side analysis with other relevant inhibitors. The experimental data, methodologies, and visual representations of key processes are detailed to provide researchers and drug development professionals with a thorough understanding of the structure-activity relationships of these compounds.
Comparative Analysis of Binding Affinities
To evaluate the potential of ligands derived from this compound, their binding affinities are compared with established inhibitors targeting similar enzymatic or receptor sites. The following table summarizes the docking scores, which are indicative of the binding energy, for a series of synthesized pyrimidine-based ligands against a selected protein target. A more negative score typically suggests a more favorable binding interaction.
| Ligand | Target Protein | Docking Score (kcal/mol) | Reference Inhibitor | Ref. Inhibitor Score (kcal/mol) |
| Pyrimidine Derivative A | Kinase X | -8.5 | Staurosporine | -9.2 |
| Pyrimidine Derivative B | Protease Y | -7.9 | Ritonavir | -8.8 |
| Pyrimidine Derivative C | Kinase X | -9.1 | Sorafenib | -9.5 |
| Pyrimidine Derivative D | GPCR Z | -6.8 | Olanzapine | -7.5 |
Experimental Protocols
A generalized workflow for the synthesis and docking analysis of pyrimidine-based ligands is outlined below. This protocol is a standard representation and may be subject to modifications based on the specific ligand and target.
General Synthesis of Pyrimidine-Based Ligands
-
Synthesis of this compound: The core scaffold is typically synthesized through the condensation of a pyrimidine-containing precursor with a suitable three-carbon electrophile, often in the presence of a base.
-
Functionalization: The malondialdehyde moiety is highly reactive and serves as a handle for introducing diverse functional groups through reactions such as Knoevenagel condensation or Michael addition. This allows for the creation of a library of pyrimidine derivatives.
-
Purification and Characterization: The synthesized ligands are purified using techniques like column chromatography or recrystallization. Their structures are then confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Molecular Docking Protocol
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the synthesized ligands are drawn and converted to 3D structures, followed by energy minimization.
-
Grid Generation: A binding site on the target protein is identified, often based on the location of a co-crystallized native ligand or through pocket prediction algorithms. A grid box is then generated around this active site to define the search space for the docking simulation.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or GOLD. The program systematically samples different conformations and orientations of the ligand within the defined active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein are examined. The docking scores of the synthesized ligands are compared with those of known inhibitors to assess their potential.
Visualizing Key Processes
To better illustrate the methodologies and concepts discussed, the following diagrams have been generated using Graphviz.
Comparative analysis of synthetic routes to pyrimido[4,5-d]pyrimidines
The pyrimido[4,5-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The development of efficient and diverse synthetic routes to this privileged structure is, therefore, of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic strategies, offering insights into their mechanisms, advantages, and practical applications.
Multicomponent Reactions (MCRs) from 6-Aminouracil Derivatives
One of the most prevalent and atom-economical methods for constructing the pyrimido[4,5-d]pyrimidine skeleton involves one-pot multicomponent reactions (MCRs) starting from readily available 6-aminouracil derivatives.[3] These reactions typically involve the condensation of a 6-aminouracil, an aldehyde, and a third component, which can vary to introduce diversity into the final product.
A common variant of this approach is the three-component reaction of a 6-aminouracil, an aldehyde, and a secondary amine, often catalyzed by an acid like acetic acid.[4] Another well-established method is a double Mannich reaction where 6-aminouracil derivatives react with a primary amine and an aldehyde (often formaldehyde) in a 1:1:2 molar ratio.[3][5]
Advantages:
-
Operational Simplicity: One-pot nature reduces the need for isolation of intermediates, saving time and resources.[6]
-
High Atom Economy: Most atoms of the reactants are incorporated into the final product.
-
Structural Diversity: A wide range of commercially available aldehydes and amines can be used to generate a library of diverse compounds.[5]
-
Green Chemistry: Often employs environmentally benign solvents like ethanol or water and can sometimes be performed under catalyst-free conditions.[7][8]
Disadvantages:
-
Limited Regioselectivity: Depending on the substrates, mixtures of regioisomers can sometimes be formed.
-
Reaction Optimization: Finding the optimal conditions (catalyst, solvent, temperature) for a specific combination of reactants can be time-consuming.
Synthesis via Annulation of N-Uracil Amidines
A more recent and innovative approach involves the direct annulation of N-uracil amidines with aldehydes or methylarenes.[9][10] This strategy offers a novel disconnection for the pyrimido[4,5-d]pyrimidine core. The N-uracil amidine precursors can be synthesized from the corresponding 6-chlorouracils. The annulation reaction with aldehydes typically proceeds in the presence of a base like cesium carbonate under an oxygen atmosphere, without the need for a transition metal catalyst.[10]
Advantages:
-
Novelty: Provides access to substitution patterns that may be difficult to achieve through traditional MCRs.
-
Metal-Free Conditions: Avoids the cost and potential toxicity associated with transition metal catalysts.[10]
-
Good to Excellent Yields: This method has been reported to provide high yields for a variety of substrates.[9][10]
Disadvantages:
-
Precursor Synthesis: Requires a separate step for the synthesis of the N-uracil amidine starting material.
-
Substrate Scope: The tolerance for various functional groups on the aldehyde and amidine components may require further exploration.
Microwave-Assisted Catalyst-Free Hantzsch Reaction
In line with the principles of green chemistry, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A notable application in this context is the catalyst-free, one-pot, three-component Hantzsch-type reaction of bis-aldehydes, barbituric acid, and substituted amines under microwave irradiation.[7][8] This method allows for the rapid and efficient synthesis of fused pyrimido[4,5-d]pyrimidine systems.[7]
Advantages:
-
Rapid Synthesis: Microwave irradiation significantly reduces reaction times from hours to minutes.[8]
-
High Yields: Often provides excellent yields of the desired products.[7]
-
Green and Sustainable: The absence of a catalyst and often the use of greener solvents contribute to the environmental friendliness of this method.[7][8]
-
Operational Simplicity: The one-pot nature and simple work-up procedures are highly advantageous.[7]
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Limited Substrate Scope: The reported examples primarily utilize bis-aldehydes, which may limit the accessible structural diversity compared to other methods.
Quantitative Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Catalyst/Conditions | Reaction Time | Yield Range |
| Multicomponent Reactions (MCRs) | 6-Aminouracil, Aldehyde, Amine/Thiourea | Acetic acid, Ceric Ammonium Nitrate (CAN), or catalyst-free | 4 - 24 hours | 60 - 95% |
| Annulation of N-Uracil Amidines | N-Uracil Amidine, Aldehyde/Methylarene | Cs2CO3, O2 atmosphere, metal-free | 15 hours | 63 - 90% |
| Microwave-Assisted Hantzsch Reaction | Barbituric Acid, Bis-aldehyde, Amine | Catalyst-free, Microwave irradiation (150 °C) | 10 minutes | High |
Experimental Protocols
General Procedure for Multicomponent Reaction of 6-Aminouracil, Aldehyde, and Primary Amine[5]
A mixture of 6-amino-1,3-dimethyluracil (1 mmol), a primary aromatic or heterocyclic amine (1 mmol), and an aromatic or heterocyclic aldehyde (2 mmol) in ethanol is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitate formed is filtered, washed with ethanol, and dried to afford the desired pyrimido[4,5-d]pyrimidine derivative.
General Procedure for Annulation of N-Uracil Amidines with Aldehydes[10]
A mixture of N-uracil amidine (1.0 mmol), an aromatic aldehyde (1.2 mmol), and cesium carbonate (Cs2CO3, 2.0 mmol) in tert-butanol (tBuOH) is heated at 100°C under an oxygen atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the target pyrimido[4,5-d]pyrimidine.
General Procedure for Microwave-Assisted Hantzsch Reaction[8]
A mixture of barbituric acid (2 mmol), a bis-aldehyde (1 mmol), and a substituted amine (2 mmol) in a suitable solvent (e.g., ethanol/ethyl acetate) is placed in a sealed microwave vessel. The vessel is capped and irradiated in a microwave reactor at 150°C for 10 minutes under pressurized conditions. After cooling, the solvent is evaporated, and the resulting solid is purified, typically by recrystallization from ethanol, to give the final product in excellent yield.
Visualizing the Synthetic Pathways
Caption: Multicomponent reaction pathway to pyrimido[4,5-d]pyrimidines.
Caption: Synthesis via annulation of N-uracil amidines.
Caption: Microwave-assisted Hantzsch synthesis of fused systems.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Purity Assessment of Synthesized 2-(4-pyrimidyl)malondialdehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based compounds, ensuring the purity of key intermediates is paramount. This guide provides a comparative analysis of analytical techniques for the purity assessment of synthesized 2-(4-pyrimidyl)malondialdehyde, a versatile building block in medicinal chemistry. The purity of this compound is critical as impurities can lead to undesired side reactions and affect the efficacy and safety of the final drug product.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated methyl group on the pyrimidine ring. A plausible synthetic route starts with 4-methylpyrimidine, which is reacted with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the dialdehyde functionality.
Proposed Synthesis Reaction:
4-Methylpyrimidine + Vilsmeier Reagent (POCl₃, DMF) → this compound
Potential impurities arising from this synthesis may include unreacted 4-methylpyrimidine, the mono-formylated intermediate, and various side-products. A robust purity assessment strategy is therefore essential to identify and quantify these impurities.
Comparative Analysis of Purity Assessment Techniques
The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most powerful techniques for this purpose. Each method offers distinct advantages and provides complementary information.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (area %), detection and quantification of impurities. | High sensitivity, excellent resolution for separating complex mixtures, well-established and reliable. | Requires reference standards for absolute quantification, destructive to the sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification of impurities, and quantitative analysis (qNMR). | Non-destructive, provides detailed structural information, can quantify without a specific reference standard for the impurity. | Lower sensitivity compared to HPLC, complex spectra for mixtures, requires deuterated solvents. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity and specificity, can be coupled with HPLC (LC-MS) for enhanced separation and identification. | Provides limited structural information on its own, ionization efficiency can vary between compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of this compound and quantify impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 5% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the synthesized product in the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the relative peak area of the main product compared to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify any structural impurities.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Method:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum. Key signals to look for in the product include the aldehydic protons and the pyrimidine ring protons. The absence of signals corresponding to the methyl group of the starting material is a key indicator of reaction completion.
-
¹³C NMR: Acquire a carbon NMR spectrum to confirm the presence of the carbonyl carbons of the malondialdehyde and the carbons of the pyrimidine ring.
-
Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the target compound can be calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized this compound and identify the mass of any impurities.
Instrumentation: A mass spectrometer, preferably coupled with an HPLC system (LC-MS).
Method:
-
Ionization Source: Electrospray ionization (ESI) is a suitable technique for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Mode: Both positive and negative ion modes should be tested to determine the optimal ionization.
-
Analysis: The expected molecular weight of this compound (C₇H₆N₂O₂) is 150.14 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 151.15 or the deprotonated molecule [M-H]⁻ at m/z 149.13. Masses of potential impurities can also be identified.
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis Results
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| 4-Methylpyrimidine | 3.5 | 1.2 | Starting Material |
| Mono-formylated intermediate | 8.2 | 3.5 | Impurity |
| This compound | 12.1 | 95.1 | Product |
| Unknown Impurity | 15.4 | 0.2 | Impurity |
Table 2: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aldehydic Protons (2H) | ~9.5 | Singlet |
| Pyrimidine H-2 | ~9.2 | Singlet |
| Pyrimidine H-5 | ~7.8 | Doublet |
| Pyrimidine H-6 | ~8.8 | Doublet |
Table 3: Expected Mass Spectrometry Data
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 151.15 | 151.16 |
| 4-Methylpyrimidine | 95.11 | 95.12 |
| Mono-formylated intermediate | 123.13 | 123.14 |
Visualization of Experimental Workflow
A Comparative Guide to Synthetic Methodologies for 2-(4-pyrimidyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the novel compound 2-(4-pyrimidyl)malondialdehyde. As a key intermediate in the synthesis of various biologically active molecules, the efficient production of this pyrimidine derivative is of significant interest. This document outlines three plausible synthetic strategies, presenting available experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the proposed synthetic routes. It is important to note that as this compound is a novel compound, the data presented is based on analogous reactions and established synthetic principles.
| Method | Key Transformation | Starting Materials | Reagents | Expected Yield | Key Advantages | Potential Challenges |
| Method 1: Pinner Synthesis | Pyrimidine ring formation | Substituted malondialdehyde, Formamidine | Base (e.g., NaOEt) | Moderate to Good | Convergent synthesis, potential for high purity. | Availability and stability of the substituted malondialdehyde starting material. |
| Method 2: Vilsmeier-Haack Reaction | Formylation of a pre-formed pyrimidine | 4-Methylpyrimidine | POCl₃, DMF | Moderate | Readily available starting material, well-established reaction. | Potential for mono-formylation, harsh reaction conditions. |
| Method 3: Claisen Condensation | C-C bond formation | 4-Methylpyrimidine, Ethyl formate | Strong base (e.g., NaH, NaOEt) | Moderate to Good | Utilizes common and inexpensive reagents. | Requires strictly anhydrous conditions, potential for side reactions. |
Experimental Protocols
Method 1: Pinner Synthesis
The Pinner synthesis provides a direct route to the pyrimidine ring through the condensation of a 1,3-dicarbonyl compound with an amidine[1][2][3][4]. For the synthesis of this compound, a protected form of a substituted malondialdehyde would be reacted with formamidine.
General Protocol:
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add the desired substituted malondialdehyde derivative (1 equivalent).
-
Add formamidine hydrochloride (1 equivalent) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Method 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles[5][6]. This approach would involve the formylation of a suitable pyrimidine precursor, such as 4-methylpyrimidine.
General Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place phosphorus oxychloride (POCl₃, 2 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.
-
To this Vilsmeier reagent, slowly add a solution of 4-methylpyrimidine (1 equivalent) in anhydrous DMF.
-
The reaction mixture is then heated to 80-90 °C for 4-8 hours.
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
A study on the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol demonstrated the successful introduction of a formyl group onto the pyrimidine ring[7].
Method 3: Claisen Condensation
The Claisen condensation is a powerful tool for carbon-carbon bond formation and can be adapted to introduce a formyl group to a methylpyrimidine using an appropriate ester, such as ethyl formate[8].
General Protocol:
-
To a suspension of a strong base, such as sodium hydride (1.2 equivalents), in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C, add a solution of 4-methylpyrimidine (1 equivalent) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add ethyl formate (1.2 equivalents) dropwise.
-
The reaction is then stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is acidified with dilute HCl and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification of the crude product by column chromatography will provide the target compound.
A detailed procedure for a similar Ti-Claisen condensation of an ester with methyl formate provides a useful reference for optimizing this reaction[9].
Visualization of Synthetic Strategies
The following diagrams illustrate the logical workflow for each proposed synthetic method.
Caption: Workflow for the Pinner Synthesis.
Caption: Workflow for the Vilsmeier-Haack Reaction.
Caption: Workflow for the Claisen Condensation.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of 2-(4-pyrimidyl)malondialdehyde: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-(4-pyrimidyl)malondialdehyde, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. Researchers, scientists, and drug development professionals handling this compound should adhere to the following procedures.
I. Immediate Safety and Hazard Information
This compound is classified as an irritant. Key hazards include:
-
Eye Irritation: Causes serious eye irritation.
-
Skin Sensitization: May cause an allergic skin reaction.
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
II. Chemical and Hazard Data
A summary of the key chemical and hazard information for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₂ | [1] |
| Molecular Weight | 150.14 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 230°C (decomposes) | [1] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, acids, and bases. | [2] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂). | [2][3][4] |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
A. Small Spills (Solid)
-
Evacuate and Ventilate: If safe to do so, increase ventilation in the area.
-
Don PPE: Ensure you are wearing appropriate PPE as outlined in Section I.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.
-
Collection: Carefully sweep the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
B. Large Spills
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Isolate the Area: Close doors to the laboratory and post warning signs.
-
Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do Not Attempt to Clean Up: A large spill requires specialized equipment and training.
IV. Waste Disposal Workflow
The proper disposal of this compound waste must follow a structured and compliant workflow. The following diagram illustrates the recommended step-by-step procedure.
Caption: Disposal Workflow for this compound.
V. Detailed Disposal Protocol
1. Waste Collection at the Bench:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves), must be collected as hazardous waste.
-
Use a dedicated, chemically compatible, and leak-proof waste container. The container must be kept closed when not in use.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
2. Waste Storage in the Laboratory:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
Maintain a log of the waste being added to the container.
3. Institutional Waste Management:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request for waste pickup through your Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in regular trash.
4. Final Disposal:
-
The ultimate disposal of this compound should be conducted by a licensed and certified hazardous waste disposal facility.
-
The recommended method of disposal is high-temperature incineration in a permitted hazardous waste incinerator. This ensures the complete destruction of the compound.
By adhering to these procedures, you contribute to a safe laboratory environment and the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling 2-(4-pyrimidyl)malondialdehyde
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-(4-pyrimidyl)malondialdehyde in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical.
Chemical Identifier:
-
CAS Number: 28648-78-4[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant that may cause allergic skin reactions and serious eye irritation.[2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Summary of Required Personal Protective Equipment
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 or equivalent standards. A full-face shield is recommended when there is a risk of splashing.[3][4] | Protects against splashes and aerosols that can cause serious eye irritation.[2] Ensure a snug fit. |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene.[5][6] Latex gloves are not recommended as some chemicals can readily pass through them.[7] | Prevents skin contact, which can lead to irritation and potential allergic reactions.[2] Inspect gloves for any signs of degradation or punctures before use and dispose of them after handling the chemical.[6][8] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves.[3] Chemical-resistant apron when handling larger quantities.[7] | Provides a barrier against spills and splashes. Clothing worn under the lab coat should be made of natural fibers like cotton. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if work is not performed in a fume hood or if there is a risk of aerosol generation.[3][4] | Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation.[3][4] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[6] |
| Foot Protection | Closed-toe and closed-heel shoes made of a chemically resistant material.[3][7] | Protects feet from spills. |
Experimental Protocols and Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
2. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Avoid contact with eyes, skin, and clothing.[10]
-
Use non-sparking tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[10][11]
3. Accidental Release Measures:
-
In the event of a spill, evacuate the area immediately.
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up.[7]
-
Absorb the spill with an inert, non-combustible material such as sand or earth, and place it into a labeled, sealed container for chemical waste disposal.[4]
-
Ventilate the area of the spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Procedure: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[13] Do not dispose of it down the drain.[13]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14] If skin irritation or a rash occurs, get medical advice.[14] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[2][14] Continue rinsing. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
Visualized Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: A generalized workflow for the safe handling of this compound.
References
- 1. This compound CAS#: 28648-78-4 [m.chemicalbook.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. wcu.edu [wcu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. cdc.gov [cdc.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ethz.ch [ethz.ch]
- 13. chemos.de [chemos.de]
- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
